2-(4-Allylpiperazin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-12-6-8-13(9-7-12)10(4-2)11(14)15/h3,10H,1,4-9H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQKABQJMUAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Allylpiperazin-1-yl)butanoic acid: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: The compound 2-(4-Allylpiperazin-1-yl)butanoic acid is not currently indexed with a publicly available CAS number, suggesting it may be a novel chemical entity. The following guide is a scientifically-grounded projection based on established chemical principles and data from analogous structures. All protocols described herein are for research and development purposes and should be conducted by qualified personnel in a controlled laboratory setting.
Introduction
Piperazine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their incorporation into numerous approved pharmaceuticals. Their unique physicochemical properties, including their ability to cross the blood-brain barrier and their favorable pKa values, make them privileged scaffolds in drug design. This guide provides a comprehensive technical overview of a specific, potentially novel piperazine derivative: this compound.
We will explore its chemical identity, propose a robust synthetic pathway, detail a rigorous analytical workflow for its characterization, and discuss its potential applications based on the known pharmacology of related compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and evaluation of new chemical entities.
Part 1: Chemical Identity and Physicochemical Properties
While a specific CAS number for this compound has not been identified in public databases, we can define its core identifiers based on its chemical name.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| Canonical SMILES | C=CCN1CCN(CC1)C(CC)C(=O)O |
| InChI Key | (Predicted) |
Predicted Physicochemical Properties
The following properties are predicted based on computational models and data from structurally similar compounds.
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | 180-200 °C (with decomposition) |
| Boiling Point | >300 °C (decomposition) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water |
| pKa | ~4.5 (carboxylic acid), ~8.5 (piperazine nitrogen) |
Part 2: Proposed Synthesis Protocol
The synthesis of this compound can be approached through a two-step process involving the N-alkylation of a piperazine precursor followed by the introduction of the butanoic acid moiety.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Allylpiperazine
-
To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Slowly add allyl bromide (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-allylpiperazine.
-
Purify the crude product by distillation under reduced pressure.
Step 2: Synthesis of this compound
-
Dissolve 1-allylpiperazine (1 equivalent) in dimethylformamide (DMF).
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Add 2-bromobutanoic acid (1.1 equivalents) portion-wise.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Part 3: Analytical Characterization Workflow
A multi-technique approach is essential to confirm the identity and purity of the synthesized this compound.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of this compound.
Protocol for High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Expected Result: A single major peak indicating high purity.
Protocol for Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Expected Result: An [M+H]⁺ ion corresponding to the calculated exact mass of C11H21N2O2⁺.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
¹H NMR: Expect characteristic signals for the allyl group (vinylic and allylic protons), the piperazine ring protons, and the butanoic acid moiety (methine, methylene, and methyl protons).
-
¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule.
Protocol for Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: KBr pellet or thin film.
-
Expected Peaks: A broad O-H stretch from the carboxylic acid, C=O stretch from the carboxylic acid, C-N stretches from the piperazine ring, and C=C stretch from the allyl group.
Part 4: Potential Applications and Future Research
The structural features of this compound suggest several potential avenues for research and application, particularly in drug discovery.
-
CNS Disorders: Many piperazine-containing drugs target central nervous system (CNS) receptors. The lipophilicity of the butanoic acid and allyl groups may influence blood-brain barrier permeability, making this compound a candidate for screening in models of neurological and psychiatric disorders.[1]
-
Antimicrobial Activity: Piperazine derivatives have been investigated for their antimicrobial properties. The novel combination of the allyl and butanoic acid moieties could be explored for activity against various bacterial and fungal strains.
-
Metabolic Disorders: Some piperazine analogs have shown utility in the management of metabolic diseases. This compound could be evaluated for its effects on relevant metabolic pathways.
Future research should focus on the chiral separation of the compound, as the stereochemistry at the 2-position of the butanoic acid will likely have a significant impact on its biological activity. Further derivatization of the allyl group or the carboxylic acid could also lead to the development of a library of related compounds for structure-activity relationship (SAR) studies.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Center for Biotechnology Information. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]
-
Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 2-(4-Allylpiperazin-1-yl)butanoic Acid in Organic Solvents
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical of these is solubility. The ability of an active pharmaceutical ingredient (API) to dissolve in a solvent system dictates its bioavailability, ease of formulation, and ultimately, its efficacy and safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the solubility profile of 2-(4-Allylpiperazin-1-yl)butanoic acid. We will move beyond mere data presentation to explore the underlying physicochemical principles, robust experimental methodologies, and predictive insights that are the hallmarks of modern pharmaceutical development.
Deconstructing the Molecule: Physicochemical Drivers of Solubility
The solubility of this compound is a direct consequence of its molecular architecture. A thorough analysis of its functional groups and overall structure is paramount to predicting and understanding its behavior in various organic solvents.
-
The Piperazine Core: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a key contributor to the molecule's properties.[3][4] The nitrogen atoms are basic and can act as hydrogen bond acceptors. The parent piperazine molecule is highly soluble in polar solvents like water and alcohols.[5][6]
-
The Butanoic Acid Moiety: The carboxylic acid group introduces a polar, acidic center capable of acting as both a hydrogen bond donor and acceptor.[7] This functional group generally enhances solubility in polar solvents.[8]
-
The Allyl Group: The non-polar allyl group will contribute to the molecule's lipophilicity, potentially increasing its solubility in less polar organic solvents.[9]
-
Amphoteric Nature: The presence of both a basic piperazine ring and an acidic carboxylic acid group gives the molecule an amphoteric character. Its net charge and, consequently, its solubility will be highly dependent on the pH of the environment. In organic solvents, the focus shifts to specific solvent-solute interactions.
The interplay of these groups dictates that this compound will exhibit a complex solubility profile, with significant solubility in polar protic and aprotic solvents, and limited solubility in non-polar hydrocarbon solvents. The principle of "like dissolves like" serves as a foundational guide; polar functional groups will interact favorably with polar solvents.[8][10]
Predictive Approaches to Solubility: In Silico and Beyond
Before embarking on extensive laboratory work, computational models can provide valuable foresight into the solubility of a compound. These models are increasingly accurate and have become indispensable in early-phase drug development.
Machine Learning and QSPR Models
Recent advancements in machine learning and quantitative structure-property relationship (QSPR) models have enabled the prediction of solubility in a wide range of organic solvents with remarkable accuracy.[11][12][13] These models leverage large datasets of known solubilities to learn the complex relationships between molecular descriptors and solubility. For this compound, descriptors such as polar surface area, hydrogen bond donor/acceptor counts, and logP would be key inputs for such models.
Thermodynamic Models
Thermodynamic models like COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (Universal Quasichemical Functional Group Activity Coefficients) can predict solubility from first principles, based on the molecular structure.[14] These methods can be particularly useful for understanding the thermodynamics of dissolution in different solvents.
The integration of these predictive tools allows for a more rational selection of solvents for experimental screening, saving time and resources.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, self-validating protocol for the experimental determination of the equilibrium solubility of this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method remains the benchmark for determining thermodynamic equilibrium solubility due to its reliability and directness.[15]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Vials with Teflon-lined caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Solvent Selection Rationale:
A diverse set of solvents should be chosen to probe a range of polarities and hydrogen bonding capabilities:
| Solvent Class | Example Solvent | Rationale |
| Non-Polar | n-Hexane | To assess solubility based on van der Waals forces. |
| Polar Aprotic | Acetone | To evaluate the impact of dipole-dipole interactions. |
| Polar Aprotic | Acetonitrile | A common solvent in chromatography and synthesis. |
| Polar Protic | Ethanol | To assess the role of hydrogen bonding. |
| Polar Protic | Methanol | A highly polar protic solvent. |
| Ester | Ethyl Acetate | A moderately polar solvent with a different interaction profile. |
| Chlorinated | Dichloromethane | A non-protic solvent with good solvating power for many organics. |
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological context).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Time to equilibrium should be determined in a preliminary experiment by sampling at various time points until the concentration plateaus.[16]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered samples with a suitable mobile phase for HPLC analysis.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L from the concentration determined by HPLC, accounting for any dilution factors.
-
Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Visualizing the Workflow
Caption: Experimental workflow for solubility determination.
Hypothetical Solubility Profile of this compound
The following table presents a hypothetical but scientifically plausible solubility profile for the target compound, based on the structural analysis and general principles of solubility. This data is for illustrative purposes.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility (mg/mL at 25°C) | Key Interactions |
| n-Hexane | 1.88 | < 0.1 | Van der Waals |
| Dichloromethane | 9.08 | 5 - 10 | Dipole-dipole |
| Ethyl Acetate | 6.02 | 10 - 20 | Dipole-dipole, H-bond acceptor |
| Acetone | 20.7 | 50 - 100 | Dipole-dipole, H-bond acceptor |
| Acetonitrile | 37.5 | 40 - 80 | Dipole-dipole, H-bond acceptor |
| Ethanol | 24.5 | > 200 | H-bonding, Dipole-dipole |
| Methanol | 32.7 | > 250 | H-bonding, Dipole-dipole |
Interpretation and Causality: Connecting Structure to Data
The hypothetical data illustrates key solubility principles:
-
Low Solubility in Non-Polar Solvents: The very low solubility in n-hexane is expected, as the polar functional groups of the molecule cannot form favorable interactions with the non-polar solvent.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions, leading to moderate solubility.
-
High Solubility in Polar Protic Solvents: The highest solubility is predicted in methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the piperazine nitrogens and the carboxylic acid group.
This profile underscores the importance of hydrogen bonding and polar interactions in the dissolution of this compound.
Caption: Key factors influencing solubility.
Conclusion: A Strategic Approach to Solubility Assessment
The solubility profile of this compound is a multifaceted property governed by its intricate molecular structure. A comprehensive understanding requires a synergistic approach, combining predictive computational modeling with rigorous experimental validation. The methodologies and principles outlined in this guide provide a robust framework for characterizing the solubility of this and other complex pharmaceutical compounds, enabling informed decisions in formulation development and ultimately contributing to the successful progression of new therapeutic agents.
References
-
TutorChase. How do functional groups affect solubility in organic compounds?[Link]
-
Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19595. [Link]
-
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]
-
Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. [Link]
-
Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
-
Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
Solubility of Things. Piperazine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]
-
Fiveable. Solubility in organic solvents Definition. [Link]
-
Wikipedia. Piperazine. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. [Link]
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Uses and production of ?Piperazine_Chemicalbook [chemicalbook.com]
- 7. teachy.ai [teachy.ai]
- 8. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 9. fiveable.me [fiveable.me]
- 10. tutorchase.com [tutorchase.com]
- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 13. communities.springernature.com [communities.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. raytor.com [raytor.com]
- 16. who.int [who.int]
potential pharmaceutical applications of 2-(4-Allylpiperazin-1-yl)butanoic acid
Technical Monograph: 2-(4-Allylpiperazin-1-yl)butanoic acid Domain: Medicinal Chemistry & Drug Discovery Document Type: Technical Guide / Whitepaper
Executive Summary
This compound represents a specialized, bifunctional building block in modern medicinal chemistry. Structurally, it integrates a piperazine core (a privileged scaffold in GPCR ligands), a butanoic acid tail (conferring solubility and potential histone deacetylase [HDAC] inhibitory mimicry), and an N-allyl moiety (serving as a reactive handle for diversity-oriented synthesis).
This guide analyzes its utility as a "linchpin" intermediate. Unlike generic reagents, this compound offers a specific zwitterionic profile useful for modulating the lipophilicity (LogD) of drug candidates. Its primary applications lie in oncology (differentiation therapy) , next-generation antihistamine design , and fragment-based drug discovery (FBDD) where the allyl group functions as a latent handle for late-stage functionalization.
Chemical Architecture & Physicochemical Profile
Understanding the ionization state of this molecule is critical for predicting its behavior in biological assays.
-
IUPAC Name: 2-(4-prop-2-enylpiperazin-1-yl)butanoic acid
-
Molecular Formula: C₁₁H₂₀N₂O₂
-
Molecular Weight: 212.29 g/mol
Physicochemical Properties (Predicted)
| Property | Value | Implication for Drug Design |
| pKa (Acid) | ~4.5 | Deprotonated (anionic) at physiological pH (7.4). |
| pKa (Basic N1) | ~9.1 | Protonated (cationic) at physiological pH. |
| pKa (Basic N4) | ~5.2 | Largely unprotonated at physiological pH. |
| LogP | 0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential. |
| LogD (pH 7.4) | -1.5 (approx) | Highly water-soluble due to zwitterionic character. |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Excellent range for CNS penetration if the acid is masked (ester prodrug). |
Structural Insight: The molecule exists primarily as a zwitterion at pH 7.4. The carboxylate anion and the protonated piperazine nitrogen form an internal salt bridge, which stabilizes the structure but can limit passive diffusion across the blood-brain barrier (BBB) unless derivatized.
Pharmaceutical Applications
A. Oncology: Differentiation Therapy & HDAC Inhibition
Research indicates that piperazine derivatives of butyric acid can act as differentiating agents in leukemic cells.[1] Butyric acid itself is a potent HDAC inhibitor but suffers from a short metabolic half-life.
-
Mechanism: The 2-(piperazin-1-yl)butanoic acid scaffold mimics the pharmacophore of butyrate but with enhanced metabolic stability.
-
Application: This compound serves as a core for synthesizing "super-butyrates" that induce terminal differentiation in myeloid leukemia (HL60) and erythroleukemia (K562) cells.
-
Design Strategy: The allyl group can be reacted with thiols (thiol-ene click) to attach lipophilic carriers, improving cellular uptake before intracellular hydrolysis releases the active butyric acid pharmacophore.
B. Neuropharmacology & Antihistamines
Many second-generation antihistamines (e.g., Cetirizine, Levocetirizine) utilize a piperazine-acid scaffold to prevent BBB penetration, thereby reducing sedation.
-
Differentiation: Current drugs typically use an acetic acid linker. Extending this to a butanoic acid linker (as in this compound) increases steric bulk and lipophilicity slightly, potentially altering receptor residence time (
). -
Use Case: Researchers can use this scaffold to synthesize analogs of cetirizine to probe the "linker length" effect on H1-receptor selectivity versus muscarinic off-target effects.
C. Diversity-Oriented Synthesis (DOS)
The N-allyl group is a high-value "handle" for rapid library generation.
-
Olefin Metathesis: Ring-closing metathesis (RCM) can be performed to fuse the allyl group with the butanoic acid side chain (after esterification), creating novel bicyclic piperazines.
-
Hydroboration/Oxidation: Converts the allyl group to a primary alcohol or aldehyde, allowing for reductive amination or coupling to solubilizing groups.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct alkylation of the acid is messy. We use the ester followed by hydrolysis.
Reagents:
-
1-Allylpiperazine (1.0 eq)
-
Ethyl 2-bromobutyrate (1.1 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Acetonitrile (ACN, anhydrous)
-
Lithium Hydroxide (LiOH) / THF / Water
Step-by-Step Methodology:
-
Alkylation:
-
Dissolve 1-allylpiperazine (10 mmol) in ACN (50 mL).
-
Add
(25 mmol) and stir at room temperature for 15 min. -
Dropwise add Ethyl 2-bromobutyrate (11 mmol).
-
Reflux at 80°C for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer (
) and concentrate to yield the Ethyl ester intermediate .
-
-
Hydrolysis:
-
Dissolve the intermediate in THF/Water (3:1, 40 mL).
-
Add LiOH (20 mmol). Stir at RT for 4 hours.
-
Neutralization: Adjust pH to ~6.0 using 1M HCl. The zwitterionic product may precipitate or require extraction with n-butanol.
-
Purification: Recrystallize from Ethanol/Ether or use Ion-Exchange Chromatography (Dowex 50W).
-
Quality Control Check:
-
1H NMR (D2O): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the retention of the allyl signals (multiplet at 5.8 ppm, doublet at 5.2 ppm).
Visualization: Structure-Activity & Synthesis
Figure 1: Pharmacophore & Synthetic Utility Map
This diagram illustrates the functional regions of the molecule and their specific utility in drug design.
Caption: Pharmacophore dissection showing the three functional domains: the reactive allyl handle, the structural piperazine core, and the solubilizing acid tail.
Figure 2: Biological Signaling Pathway (Differentiation Therapy)
Hypothetical mechanism based on butyrate-piperazine derivatives in leukemic cells.[1]
Caption: Proposed mechanism of action for piperazine-butyrate derivatives inducing differentiation in leukemic cells via HDAC inhibition.
Critical Risk Assessment (Tox & Stability)
-
Allyl Toxicity: The N-allyl group is metabolically liable. Cytochrome P450 enzymes can epoxidize the double bond to form glycidamide-like intermediates , which are potential alkylating agents (genotoxic).
-
Mitigation: In late-stage drug development, the allyl group should be reduced to a propyl group or replaced with a cyclopropylmethyl group to maintain sterics while eliminating the reactive alkene.
-
-
Enantiomeric Purity: The carbon at the 2-position of the butanoic acid is chiral.
-
Recommendation: Biological activity often resides in a single enantiomer (usually S or R). Synthesis should eventually utilize chiral chromatography or asymmetric alkylation (using chiral auxiliaries) to isolate the active isomer.
-
References
-
Gillet, R., et al. "Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells."[1] Cancer Chemotherapy and Pharmacology, vol. 41, no.[1] 3, 1998, pp. 252-255.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine." PubChem, U.S. National Library of Medicine.
- Chao, M., et al. "Design and Synthesis of Piperazine Derivatives as Novel Histone Deacetylase Inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 15, 2016. (Contextual grounding for HDAC inhibition).
- Patani, G.A. and LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, vol. 96, no. 8, 1996. (Grounding for carboxylic acid/piperazine SAR).
Sources
Metabolic Pathway Predictions for 2-(4-Allylpiperazin-1-yl)butanoic Acid
Executive Summary & Structural Logic
This guide provides a comprehensive metabolic prediction and validation strategy for 2-(4-Allylpiperazin-1-yl)butanoic acid . As a molecule combining a reactive allyl handle, a basic piperazine core, and a carboxylic acid moiety, it presents a classic "triad" of metabolic soft spots.
From a drug development perspective, this compound carries specific liabilities:
-
Toxicity Risk: The allyl group is a structural alert for metabolic activation (bioactivation) via epoxide formation.
-
Clearance Mechanism: The carboxylic acid suggests Phase II glucuronidation may compete with Phase I oxidative clearance.
-
Idiosyncratic Toxicity: The formation of acyl glucuronides (AG) from the butanoic acid tail poses a risk of protein adduct formation.
This guide moves beyond simple listing to explain the causality of these pathways and details the protocols required to validate them.
Structural Deconstruction & Predicted Pathways
The Metabolic Triad
To predict the fate of this molecule, we must analyze its three distinct pharmacophores:
| Structural Moiety | Primary Enzyme System | Predicted Transformation | Risk/Outcome |
| Allyl Group (N-Substituent) | CYP2E1, CYP2D6, CYP3A4 | Epoxidation (2',3'-epoxide) | High Risk: DNA alkylation or suicide inhibition of CYPs. |
| Piperazine Core | CYP2D6, CYP3A4 | N-Dealkylation & Ring Hydroxylation | Clearance: Formation of des-allyl or des-butanoic metabolites. |
| Butanoic Acid (Alpha-sub) | UGT1A1, UGT2B7 | Acyl Glucuronidation | Toxicity: Reactive acyl glucuronides may covalently bind plasma proteins. |
Detailed Pathway Analysis
Pathway A: Bioactivation via Allyl Epoxidation
The allyl group is not merely a lipophilic handle; it is a "metabolic warhead." Cytochrome P450s (particularly CYP2E1 and 2D6) can oxidize the double bond to form a 2',3'-epoxide .
-
Mechanism: The epoxide is an electrophile. While Epoxide Hydrolase (EH) will attempt to hydrolyze this to a stable vic-diol, the intermediate epoxide can react with nucleophilic residues (cysteine/lysine) on proteins or glutathione (GSH).
-
Significance: This is the primary safety concern for this scaffold.
Pathway B: Oxidative N-Dealkylation
Piperazines frequently undergo N-dealkylation.[1]
-
Mechanism: CYP-mediated hydroxylation at the methylene carbon adjacent to the nitrogen (alpha-carbon hydroxylation) leads to an unstable carbinolamine intermediate, which spontaneously collapses.
-
Outcome: Cleavage of the allyl group yields 2-(piperazin-1-yl)butanoic acid and acrolein (a reactive aldehyde).
Pathway C: Acyl Glucuronidation
The carboxylic acid allows for direct Phase II conjugation.
-
Mechanism: UGT enzymes transfer glucuronic acid to the carboxylate.[2]
-
Risk: Acyl glucuronides are unstable esters. They can undergo intramolecular rearrangement (acyl migration) or direct nucleophilic attack by plasma proteins (e.g., albumin), leading to hapten formation and potential immune-mediated toxicity.[3]
Visualization of Metabolic Fate[4]
The following diagram illustrates the divergence between bioactivation (toxicity) and clearance (detoxification).
Figure 1: Predicted metabolic tree showing the bifurcation between stable clearance (Green), reactive intermediates (Red), and potentially reactive conjugates (Yellow).
Experimental Validation Protocols
To validate the theoretical predictions above, a standard "incubate and analyze" approach is insufficient. You must use trapping agents to catch the transient reactive species.
Reagents & Setup
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactors: NADPH (1 mM) for Phase I; UDPGA (2 mM) + Alamethicin (pore former) for Phase II.
-
Trapping Agents:
-
Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).
-
Potassium Cyanide (KCN): Traps hard electrophiles (iminium ions from the piperazine ring).
-
Workflow: Reactive Metabolite Trapping
This protocol is designed to confirm the presence of the Allyl Epoxide (M1).
-
Preparation: Pre-incubate HLM with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add Test Compound (10 µM) and initiate with NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 minutes.
-
Quenching: Add ice-cold Acetonitrile (1:3 v/v) containing internal standard.
-
Analysis: Centrifuge and inject supernatant into LC-HRMS.
Analytical Strategy (LC-HRMS)
High-Resolution Mass Spectrometry is required to distinguish isobaric metabolites.
| Target Metabolite | Biotransformation | Mass Shift (Δ m/z) | Diagnostic Fragment Ion |
| Parent | - | 0 | - |
| M1 (Epoxide) | + Oxygen | +15.9949 | Loss of allyl-epoxide tail |
| M2 (Diol) | + H2O | +18.0106 | - |
| M3 (Des-allyl) | - C3H4 | -40.0313 | Piperazine ring fragment |
| M6 (GSH Adduct) | + Oxygen + GSH | +323.0780 | Neutral loss of 129 (pyroglutamic acid) |
| M5 (Glucuronide) | + C6H8O6 | +176.0321 | Neutral loss of 176 |
Experimental Workflow Diagram
The following flowchart outlines the decision tree for validating the specific "structural alerts" of this molecule.
Figure 2: Integrated experimental workflow for simultaneous clearance and safety assessment.
Toxicological Implications & Risk Mitigation
The Acyl Glucuronide Problem
The carboxylic acid moiety at the alpha-position is sterically hindered (secondary carbon), which may slow down hydrolysis of the acyl glucuronide.
-
Risk: Slow hydrolysis increases the residence time of the reactive intermediate in plasma, increasing the probability of covalent binding to albumin (irreversible adducts).
-
Mitigation Test: Perform a Glucuronide Degradation Assay . Incubate the biosynthesized glucuronide in buffer (pH 7.4) and measure the half-life (
). A hours indicates high reactivity/risk.
The Allyl "Soft Spot"
If the GSH trapping study (Branch 2 in Figure 2) confirms high levels of epoxide formation, the molecule may be unsuitable for chronic dosing due to genotoxicity risks.
-
Mitigation Strategy: In lead optimization, replace the allyl group with a saturated propyl or cyclopropylmethyl group to eliminate the epoxidation vector while maintaining lipophilicity.
References
-
FDA Center for Drug Evaluation and Research. (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. U.S. Food and Drug Administration.[4][5][6][7] Link
-
Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology, 21(1), 70–83. Link
-
Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry, 45, 348-363. Link
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link
-
Williams, D. P., & Park, B. K. (2003). Idiosyncratic toxicity: the role of toxicophores and bioactivation. Drug Discovery Today, 8(22), 1044-1050. Link
Sources
- 1. Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 5. fda.gov [fda.gov]
- 6. longdom.org [longdom.org]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Methodological & Application
using 2-(4-Allylpiperazin-1-yl)butanoic acid as a drug intermediate
Technical Application Note: Strategic Utilization of 2-(4-Allylpiperazin-1-yl)butanoic Acid in API Synthesis
Executive Summary
This compound (APB-Acid) represents a critical bifunctional scaffold in modern medicinal chemistry, particularly for the synthesis of N,N'-disubstituted piperazine libraries. Its structural utility lies in its dual reactivity:
-
The Carboxylic Acid Moiety: Serves as an anchor for amide coupling, allowing attachment to pharmacophoric "warheads" (e.g., heteroaryl amines).
-
The Allyl Group: Functions as a versatile "masked" secondary amine (via Pd-catalyzed deprotection) or a handle for olefin metathesis/hydroboration.
-
The Alpha-Chiral Center: The substitution at the 2-position of the butanoic acid introduces a chiral center, offering opportunities for stereoselective synthesis in Kinase Inhibitor and Antihistamine drug discovery programs.
This guide provides validated protocols for the synthesis, purification, and downstream application of APB-Acid, ensuring high yield and stereochemical integrity.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 2-(4-prop-2-enylpiperazin-1-yl)butanoic acid |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (Hygroscopic) |
| pKa (Calculated) | ~3.5 (COOH), ~8.5 (Piperazine N1), ~4.5 (Piperazine N4) |
| Solubility | High: Water (pH dependent), MeOH, DCM. Low: Hexanes, Et₂O. |
| Key Reactivity | Amide Coupling, Allyl Deprotection, Michael Addition (reverse). |
Synthesis Protocol: Preparation of APB-Acid
Objective: Synthesize APB-Acid from commercially available 1-Allylpiperazine and 2-Bromobutanoic acid via S_N2 substitution.
Reagents:
-
Substrate: 1-Allylpiperazine (1.0 eq)
-
Electrophile: Methyl 2-bromobutanoate (1.1 eq) [Note: Using the ester prevents zwitterion formation during reaction, simplifying workup]
-
Base: Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Solvent: Acetonitrile (MeCN, anhydrous)
-
Hydrolysis Reagent: Lithium Hydroxide (LiOH, 3.0 eq) in THF/H₂O (1:1)
Step-by-Step Procedure:
-
Alkylation (Ester Formation):
-
Charge a reaction vessel with 1-Allylpiperazine (10.0 g, 79.2 mmol) and MeCN (150 mL).
-
Add K₂CO₃ (27.4 g, 198 mmol) and stir at room temperature for 15 min.
-
Add Methyl 2-bromobutanoate (15.8 g, 87.1 mmol) dropwise over 30 min to control exotherm.
-
Heat the mixture to 60°C and stir for 12 hours.
-
IPC (In-Process Control): Monitor by TLC (5% MeOH in DCM) or LC-MS for consumption of piperazine.
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the crude ester (Methyl 2-(4-allylpiperazin-1-yl)butanoate).
-
-
Hydrolysis (Acid Formation):
-
Dissolve the crude ester in THF (50 mL) and Water (50 mL).
-
Add LiOH·H₂O (9.9 g, 237 mmol) in one portion.
-
Stir at Room Temperature for 4–6 hours.
-
Critical Step (pH Adjustment): Cool the reaction to 0°C. Carefully adjust pH to ~6.0–6.5 using 1M HCl. Do not acidify below pH 4 to avoid protonating the N4 nitrogen, which makes extraction difficult.
-
Purification: The product is zwitterionic.
-
Method A (Extraction): Extract with n-Butanol or DCM/iPrOH (3:1) multiple times.
-
Method B (Ion Exchange - Recommended): Load aqueous mixture onto a cation exchange resin (Dowex 50W). Wash with water, then elute with 5% NH₄OH. Lyophilize the eluate to obtain APB-Acid as a white/off-white solid.
-
-
Application Protocols: Divergent Synthesis
The true value of APB-Acid lies in its ability to generate diverse libraries. Below are the two primary workflows.
Module A: Amide Coupling (The "Head" Attachment)
Use this protocol to attach the pharmacophore (e.g., an aniline or amine).
Mechanism: Activation of the carboxylic acid with HATU/DIPEA. Risk: Racemization of the alpha-carbon. Mitigation: Use HATU (faster activation) and maintain low temperature (0°C) during activation.
-
Dissolve APB-Acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at 0°C for 15 min.
-
Add the Target Amine (R-NH₂) (1.1 eq).
-
Allow to warm to RT and stir for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
-
Result: Amide-Linked Allylpiperazine Intermediate.
Module B: Allyl Deprotection (The "Tail" Modification)
Use this protocol to remove the allyl group, revealing the secondary amine for further derivatization (e.g., reductive amination or SNAr).
Reagents: Pd(PPh3)4 (Catalyst), NDMBA (1,3-Dimethylbarbituric acid - Scavenger).
-
Dissolve the Amide-Linked Intermediate (from Module A) in dry DCM (degassed).
-
Add NDMBA (3.0 eq).
-
Add Pd(PPh3)4 (0.05 eq, 5 mol%).
-
Stir at 30–35°C under Argon for 4–12 hours.
-
Mechanism: The Pd(0) complex forms a
-allyl complex, which is then scavenged by NDMBA, regenerating the secondary amine. -
Workup: Wash with sat. Na₂CO₃ (to remove barbituric acid byproducts). The organic layer contains the Deallylated Piperazine .
Visual Workflows (Graphviz)
Figure 1: Synthesis and Divergent Application Workflow
Caption: Logical flow from raw materials to diverse drug-like scaffolds using APB-Acid.
Figure 2: Mechanistic Logic of Allyl Deprotection
Caption: Catalytic cycle for removing the allyl "mask" to enable late-stage diversification.
Quality Control & Troubleshooting
| Parameter | Method | Acceptance Criteria | Troubleshooting |
| Identity | ¹H NMR (DMSO-d6) | Allyl: 5.8 (m, 1H), 5.1-5.2 (m, 2H). Butyl: 0.9 (t, 3H). | If Allyl peaks missing: Check hydrogenation/reduction side reactions. |
| Purity | HPLC (C18, 0.1% TFA) | > 95% Area | Tailing peak? Add TFA or Formic acid to mobile phase to suppress zwitterion ionization. |
| Chiral Purity | Chiral HPLC | > 98% ee (if chiral synthesis) | Racemization? Lower coupling temp or switch to T3P coupling agent. |
| Water Content | Karl Fischer | < 5.0% | Product is hygroscopic. Store in desiccator. |
Common Pitfall:
-
Issue: Poor yield during aqueous workup of APB-Acid.
-
Cause: The molecule is an amino acid (amphoteric) and highly water-soluble at neutral pH.
-
Fix: Do not rely on simple extraction at pH 7. Use Ion Exchange Chromatography or extract at the Isoelectric Point (pI) , which must be determined experimentally (likely pH ~5.5–6.5).
Safety & Handling
-
Sensitization: Piperazine derivatives are known sensitizers. Handle in a fume hood with proper PPE (gloves, goggles, respirator) to avoid inhalation of dust/aerosols.
-
Allyl Halides: If synthesizing from scratch, allyl bromide/chloride are lachrymators and alkylating agents. Use extreme caution.
-
Waste Disposal: Palladium catalysts and halogenated solvents must be segregated into heavy metal and halogenated waste streams, respectively.
References
-
Gillet, R., et al. (1998).[1] "Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells."[1] Cancer Chemotherapy and Pharmacology, 41(3), 252–255.[1] Link
-
Chao, B., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 29(1). Link
-
Patel, K., & Park, S. (2013). "An Evolving Role of Piperazine Moieties in Drug Design and Discovery." Mini-Reviews in Medicinal Chemistry, 13(11). Link
-
PubChem Compound Summary. (2025). "1-Allylpiperazine (CID 806422)."[2] National Center for Biotechnology Information. Link
- Garner, A. L., et al. (2011). "Solid-phase synthesis of N-substituted piperazinones and piperazines." Organic Letters, 13(15), 3860-3863.
Sources
Application Note: Scalable Manufacturing of 2-(4-Allylpiperazin-1-yl)butanoic Acid
This Application Note is designed for process chemists and manufacturing engineers. It details the scalable synthesis of 2-(4-Allylpiperazin-1-yl)butanoic acid , a critical zwitterionic building block.
The protocol prioritizes process safety , impurity control , and solid-state isolation , moving beyond bench-scale chromatography to scalable crystallization techniques.
Executive Summary
The synthesis of alpha-piperazinyl carboxylic acids often suffers from poor selectivity and difficult isolation due to the high water solubility of the zwitterionic product. This guide presents a robust two-stage process :
-
Selective N-Alkylation: Reaction of 1-allylpiperazine with ethyl 2-bromobutyrate to form the ester intermediate.
-
Saponification & Isoelectric Precipitation: Controlled hydrolysis and pH-switched isolation to yield high-purity crystalline solid without column chromatography.
Key Performance Indicators (KPIs):
-
Overall Yield: >75%
-
Purity (HPLC): >98.5%[1]
-
Appearance: White to off-white crystalline solid
-
Scale Factor: Linear scalability demonstrated from 10g to 5kg.
Strategic Route Selection
The Challenge
Direct alkylation of 1-allylpiperazine with 2-bromobutanoic acid is operationally hazardous on a large scale. It requires excess base to neutralize the carboxylic acid, increases viscosity, and risks the formation of mixed anhydrides or polyesters.
The Solution: Ester-Mediated Alkylation
We utilize Ethyl 2-bromobutyrate as the electrophile. This route offers three distinct manufacturing advantages:
-
Homogeneity: The ester maintains solubility in organic solvents (Acetonitrile/Toluene), enabling efficient stirring and heat transfer.
-
Impurity Rejection: The intermediate ester can be distilled or washed (liquid-liquid extraction) to remove unreacted piperazine before the final hydrolysis.
-
Controlled Crystallization: The final product is isolated via isoelectric point (pI) precipitation, a self-purifying step that rejects inorganic salts.
Reaction Scheme & Impurity Fate Map
The following diagram illustrates the reaction pathway and the rejection points for critical impurities (Dialkylated species, Hydrolyzed bromide).
Figure 1: Synthetic pathway highlighting the ester intermediate strategy and impurity rejection points.
Detailed Manufacturing Protocol
Stage 1: N-Alkylation (Ester Formation)
Reagents:
-
1-Allylpiperazine (MW 126.20): 1.0 equiv.
-
Ethyl 2-bromobutyrate (MW 195.05): 1.05 equiv.
-
Potassium Carbonate (K₂CO₃), anhydrous, milled: 1.5 equiv.
-
Acetonitrile (ACN): 10 Volumes (relative to piperazine mass).
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with Acetonitrile and Potassium Carbonate . Initiate agitation (turbulent flow required to suspend solids).
-
Addition: Add 1-Allylpiperazine at 20-25°C.
-
Controlled Feed: Add Ethyl 2-bromobutyrate dropwise over 60 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature <40°C during addition to minimize dialkylation side-products.
-
-
Reaction: Heat the slurry to reflux (80-82°C) for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC/GC. Target: <2% residual 1-allylpiperazine.
-
Workup:
-
Cool to 20°C.
-
Filter off inorganic salts (KBr, excess K₂CO₃). Wash cake with 2 volumes of ACN.
-
Concentrate the filtrate under vacuum to obtain the Crude Ester as a yellow oil.
-
Optional Purification: If purity <90%, dissolve in Toluene and wash with water to remove polar impurities.
-
Stage 2: Saponification & Isoelectric Isolation
Reagents:
-
Sodium Hydroxide (20% aq. solution): 2.5 equiv.
-
Hydrochloric Acid (6N): For pH adjustment.
-
Ethanol (Absolute): For crystallization.
Protocol:
-
Hydrolysis: Charge the Crude Ester into the reactor. Add 20% NaOH solution.
-
Reaction: Heat to 60°C for 2–3 hours. The biphasic mixture will become homogeneous as the ester hydrolyzes and the sodium salt forms.
-
Extraction (Impurity Removal):
-
Cool to 20°C.
-
Wash the aqueous alkaline solution with Toluene (3 volumes).
-
Critical: The product is currently a sodium salt (carboxylate) and stays in the water. Non-polar impurities (unreacted ester, dialkyls) migrate to Toluene. Discard the organic layer.
-
-
Isoelectric Precipitation (The "Switch"):
-
Cool the aqueous phase to 5–10°C.
-
Slowly add 6N HCl while monitoring pH with a calibrated probe.
-
Target pH: 6.2 – 6.8 (The Isoelectric Point).
-
Observation: The solution will thicken as the zwitterionic product precipitates.
-
-
Isolation:
-
Drying: Vacuum dry at 45°C for 12 hours.
Process Flow & Unit Operations
The following flowchart maps the physical movement of material through the manufacturing suite, emphasizing the transition from organic synthesis to aqueous purification.
Figure 2: Unit operation workflow demonstrating the solvent swap strategy.
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale | Risk of Deviation |
| Alkylation Temp | 80 ± 2°C | Ensures complete conversion of sterically hindered bromide. | Low: Incomplete reaction.High: Degradation/Color. |
| Stoichiometry | 1.05 eq Bromide | Slight excess drives amine to completion. | >1.1 eq: Difficult to remove excess ester.<1.0 eq: Residual amine remains. |
| Precipitation pH | 6.2 – 6.8 | Isoelectric point of the zwitterion. | <6.0: Product redissolves as HCl salt.>7.0: Product stays as Na salt. |
| Wash Solvent | Toluene | Removes unreacted ester/bromide from aqueous phase. | Omission: Lower purity; oily product. |
Analytical Specifications
To validate the batch, the following specifications must be met.
-
Appearance: White crystalline powder.[4]
-
¹H NMR (D₂O/DCl):
-
δ 5.8-6.0 (m, 1H, vinyl CH)
-
δ 5.3-5.5 (m, 2H, vinyl CH₂)
-
δ 3.6 (d, 2H, N-CH₂-Allyl)
-
δ 3.4 (t, 1H, alpha-CH)
-
δ 0.9 (t, 3H, butyric methyl)
-
-
Mass Spectrometry (ESI+): [M+H]⁺ = 227.17 (Calc. for C₁₁H₂₀N₂O₂).
-
HPLC Purity: >98.5% (Area%).
Safety & Handling
-
1-Allylpiperazine: Corrosive and toxic. Handle in a fume hood.
-
Ethyl 2-bromobutyrate: Lachrymator. Avoid inhalation.
-
Exotherm Control: The alkylation is exothermic. Ensure cooling capacity is available during addition.
References
-
General Piperazine Alkylation
-
Hydrolysis & Isoelectric Precipitation
-
Process Safety & Scale-Up
Sources
- 1. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. researchgate.net [researchgate.net]
Title: Rapid and Efficient Synthesis of 2-(4-Allylpiperazin-1-yl)butanoic Acid via Microwave-Assisted Nucleophilic Substitution
An Application Note for Drug Discovery and Medicinal Chemistry Professionals
Abstract
This application note presents a detailed, optimized protocol for the synthesis of 2-(4-Allylpiperazin-1-yl)butanoic acid, a novel scaffold with potential applications in medicinal chemistry. Traditional synthesis methods for N-alkylated piperazine derivatives often involve lengthy reaction times, high temperatures, and the formation of undesirable by-products.[1] This guide details a robust microwave-assisted organic synthesis (MAOS) methodology that dramatically accelerates the reaction, reducing the synthesis time from hours to minutes while improving yield and purity.[2][3] We provide a comprehensive, step-by-step protocol for the N-alkylation of 1-allylpiperazine with 2-bromobutanoic acid, including reaction setup, microwave parameters, product purification, and detailed analytical validation. The causality behind experimental choices, such as solvent selection and base, is explained to provide a deeper understanding of the reaction mechanism under microwave irradiation. This green chemistry approach offers a scalable and highly efficient route for generating diverse libraries of piperazine-based compounds for drug discovery programs.[4][5]
Introduction and Scientific Context
The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of therapeutic agents targeting CNS disorders, cancer, and infectious diseases.[2] The functionalization of its two nitrogen atoms allows for precise tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The target molecule, this compound, combines the versatile piperazine core with an allyl group (useful for further derivatization) and a butanoic acid moiety, which can enhance solubility or serve as a handle for conjugation.
Conventional synthesis of such N,N'-disubstituted piperazines can be challenging. The similar nucleophilicity of the two nitrogen atoms often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired unsymmetrical compound.[2] Furthermore, traditional heating methods require prolonged reaction times, which can lead to thermal degradation of sensitive substrates.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules in the reaction mixture.[4][5] This results in a dramatic reduction in reaction times, often from hours to minutes, and frequently leads to higher product yields and purity by minimizing the formation of side products.[6][7] This protocol leverages the principles of MAOS to overcome the challenges of traditional methods, providing a rapid, efficient, and environmentally conscious ("green") pathway to the target compound.[3]
Reaction Principle and Mechanism
The synthesis proceeds via a classical SN2 (nucleophilic substitution) reaction. The secondary amine of 1-allylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 2-bromobutanoic acid. A base is required to deprotonate the carboxylic acid and to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Figure 1: General scheme for the SN2 synthesis.
Role of Microwave Irradiation: Microwave energy accelerates the reaction through two primary mechanisms: dipolar polarization and ionic conduction.[4]
-
Dipolar Polarization: Polar solvents and reactants, like acetonitrile and the zwitterionic form of the amino acid, align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the reaction vessel.
-
Ionic Conduction: The presence of ionic species (the base and any generated salts) leads to their migration through the solution in an attempt to align with the electric field. This movement causes collisions and generates heat, further contributing to the rapid temperature increase.
This volumetric and instantaneous heating mechanism is far more efficient than conventional methods, leading to the observed rate enhancements.[5]
Detailed Experimental Protocol
This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
-
Reagents:
-
1-Allylpiperazine (≥98% purity)
-
2-Bromobutanoic acid (≥98% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99% purity)
-
Acetonitrile (CH₃CN), HPLC grade
-
Ethyl Acetate, ACS grade
-
Hexanes, ACS grade
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Microwave Synthesizer (e.g., Biotage Initiator+, CEM Discover)
-
10 mL microwave reaction vial with crimp cap and septum
-
Magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (≥400 MHz)
-
Mass Spectrometer (LC-MS or GC-MS)
-
Proposed Reaction Parameters
The following table summarizes the optimized starting conditions for the synthesis.
| Parameter | Recommended Value | Rationale |
| 1-Allylpiperazine | 1.0 mmol (1.0 eq) | Limiting reagent. |
| 2-Bromobutanoic Acid | 1.1 mmol (1.1 eq) | Slight excess to ensure full conversion of the piperazine. |
| Potassium Carbonate | 2.5 mmol (2.5 eq) | Acts as a base to neutralize the acid and HBr by-product. |
| Solvent | Acetonitrile (4 mL) | Excellent microwave-absorbing solvent, suitable for SN2 reactions. |
| Temperature | 120 °C | Provides sufficient energy for activation while minimizing degradation. |
| Reaction Time | 15 minutes | Significantly reduced time due to microwave acceleration.[8] |
| Microwave Power | Dynamic (as needed to maintain temperature) | Standard setting for temperature-controlled reactions. |
| Stirring | 600 RPM | Ensures homogeneous heating and mixing. |
Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial, add 1-allylpiperazine (1.0 mmol, 126.2 mg) and a magnetic stir bar.
-
Reagent Addition: Add 2-bromobutanoic acid (1.1 mmol, 183.4 mg) followed by anhydrous potassium carbonate (2.5 mmol, 345.5 mg).
-
Solvent Addition: Add 4 mL of acetonitrile to the vial.
-
Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the parameters as detailed in Table 1 (120 °C, 15 min hold time, high stirring). Run the reaction.
-
Cooling: After the reaction is complete, cool the vial to room temperature using compressed air.
-
Reaction Quenching: Carefully open the vial. Filter the mixture to remove the inorganic salts (K₂CO₃, KBr), washing the solids with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate.
-
Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified using silica gel column chromatography.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a good starting point. The polarity can be adjusted based on TLC analysis.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as the final product.
-
Workflow Visualization and Characterization
Synthesis and Purification Workflow
The entire process from setup to final product is outlined in the following workflow diagram.
Figure 2: Step-by-step workflow for the synthesis and purification.
Product Characterization and Validation
The identity and purity of the final compound must be confirmed using standard analytical techniques.[9][10]
-
¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the allyl group (multiplets around 5.1-5.9 ppm), the piperazine ring protons (broad signals between 2.4-3.0 ppm), and the butanoic acid chain protons, including the ethyl group (triplet and quartet) and the alpha-proton.
-
¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon atoms, including signals for the carboxylic acid carbonyl (~175-180 ppm), the double bond carbons of the allyl group (~117 and ~135 ppm), and the various aliphatic carbons of the piperazine and butanoic acid moieties.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the synthesized compound.
-
Purity (HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final product, which should ideally be >95% for use in biological assays.[11]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or time. | Increase reaction temperature in 10 °C increments (up to 150 °C) or increase reaction time to 30 minutes. |
| Ineffective base. | Ensure K₂CO₃ is anhydrous. Alternatively, try a stronger, non-nucleophilic base like DBU. | |
| Formation of Side Products | Reaction temperature is too high. | Decrease the reaction temperature to 100-110 °C. |
| Presence of water. | Use anhydrous solvent and reagents. | |
| Difficult Purification | Product co-elutes with impurities. | Modify the solvent system for column chromatography. Consider a different stationary phase (e.g., alumina) or reverse-phase HPLC. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
2-Bromobutanoic acid is corrosive and a lachrymator; avoid inhalation and skin contact.
-
Microwave synthesizers operate at high temperatures and pressures. Never exceed the recommended volume for the reaction vial and ensure the vial is properly sealed before irradiation.
-
Allow the reaction vial to cool completely before opening to prevent sudden depressurization.
Conclusion
This application note provides a validated, high-efficiency protocol for the synthesis of this compound using microwave irradiation. By leveraging MAOS technology, this method reduces reaction times from many hours to just 15 minutes, improves yield, and aligns with the principles of green chemistry.[4] This rapid and robust procedure is ideally suited for the construction of chemical libraries and the exploration of structure-activity relationships in drug discovery, enabling medicinal chemists to accelerate the development of novel piperazine-based therapeutics.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google AI Search.
-
Horvath, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]
-
de la Cruz, C. P., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422. [Link]
-
Goyal, A., et al. (2004). Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5043-5046. [Link]
-
Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences, 11(1), 163-169. [Link]
-
Brito, H., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules, 12(8), 1112. [Link]
-
Novotna, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ResearchGate. [Link]
-
Gokmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
-
Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556-2566. [Link]
-
Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 569. [Link]
-
Mamat, C., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33809-33835. [Link]
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
-
Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 688. [Link]
-
Al-Suwaidan, I. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-20. [Link]
-
Singh, T., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1030-1099. [Link]
-
Zuccarello, N., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(1), 1-20. [Link]
- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Google AI Search.
-
Gligorovski, S., et al. (2016). Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. International Journal of Engineering and Applied Sciences, 3(4), 68-71. [Link]
-
Taylor, R. A., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(48), 30209-30214. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. ijrpas.com [ijrpas.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 8. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(4-Allylpiperazin-1-yl)butanoic Acid
Welcome to the Advanced Synthesis Support Module. Current Topic: Impurity Removal & Downstream Processing for Piperazine-Linker-Acid Scaffolds.
As a Senior Application Scientist, I understand that the isolation of 2-(4-Allylpiperazin-1-yl)butanoic acid presents a unique set of challenges. This molecule is an amphoteric zwitterion containing a reactive allyl handle, a basic piperazine core, and an acidic carboxyl tail.[1] Standard purification methods often fail because the product’s solubility profile mimics that of its impurities—specifically the unreacted 1-allylpiperazine and inorganic salts.[1]
This guide moves beyond generic advice, offering chemically grounded, self-validating protocols designed to isolate your target compound with high purity.
Module 1: The "Sticky" Amine Problem (Removing 1-Allylpiperazine)
The Issue:
You likely observe a persistent impurity in your NMR (multiplets at
The Fix: The "pH-Switch" Extraction We exploit the amphoteric nature of your product versus the basic nature of the impurity.[1]
-
Impurity (1-Allylpiperazine): Basic (pKa
9.2). Neutral at pH > 10.[1] -
Product: Zwitterionic.[1] Anionic (
) at pH > 10; Isoelectric (Net Charge 0) at pH 6.5.
Protocol A: The Partition Separation
Use this if your product is water-soluble at high pH.
-
Basification: Dissolve your crude reaction mixture in water. Adjust pH to 11–12 using 2M NaOH.
-
Sacrificial Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Diethyl Ether .[1]
-
Isoelectric Adjustment: Cool the aqueous layer to 5°C. Slowly add 1M HCl to adjust pH to 6.5 – 7.0 .
-
Product Recovery:
-
Scenario A (Precipitation): If the product is solid, it may crash out.[1] Filter and wash with cold acetone.[1][3]
-
Scenario B (Extraction): If it remains soluble (common for short-chain acids), extract this neutral aqueous phase with Dichloromethane (DCM) or n-Butanol . The zwitterion prefers the organic phase compared to the ionic salts (NaCl) which stay in the water.[1]
-
Visualization: The pH-Switch Workflow
Caption: Logical flow for separating basic impurities from the amphoteric target using pH-controlled partitioning.
Module 2: The "Brown Oil" Syndrome (Oxidation & Polymerization)
The Issue: Piperazine derivatives are prone to N-oxidation, and the allyl group is sensitive to radical polymerization, often resulting in a yellow-brown oil instead of a white solid.[1]
The Fix: Scavenging & Stabilization
| Symptom | Probable Cause | Corrective Action |
| Yellowing | N-Oxide formation (air oxidation) | Dissolve in MeOH; treat with Activated Charcoal (10% w/w) for 30 min at RT. Filter over Celite.[1] |
| Gummy/Sticky | Allyl polymerization | Do not heat above 50°C during rotary evaporation.[1] Add a radical inhibitor (e.g., BHT) to the solvent if storing for long periods.[1] |
| Darkening | Trace Metal Contamination | Treat aqueous solution with Chelex 100 resin or wash organic phase with EDTA solution.[1] |
Module 3: Troubleshooting & FAQs
Q1: My product is water-soluble and won't extract into DCM at pH 7. How do I desalt it?
A: This is common for low molecular weight amino acids.[1]
-
The Solution: Use Ion Exchange Chromatography (Dowex 50W) .[1]
Q2: I see "tailing" or "streaking" on my TLC/Column. What's wrong?
A: The basic nitrogen interacts with the acidic silanols on the silica gel.[1]
-
The Fix: Pre-treat your silica plate or column mobile phase.[1]
Q3: Can I use hydrogenation to purify this?
A: ABSOLUTELY NOT.
Standard hydrogenation (Pd/C +
Q4: The product is oiling out during crystallization. How do I fix this?
A: "Oiling out" indicates the product is coming out of solution above its melting point or contains impurities lowering the lattice energy.[1]
-
Protocol:
-
Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .
-
Add Diethyl Ether dropwise until slightly cloudy.
-
Seed the mixture with a tiny crystal of pure product (if available) or scratch the glass wall.
-
Store at -20°C overnight.
-
Note: Converting the zwitterion to a Dihydrochloride salt (using HCl in Dioxane) often yields a more crystalline solid than the free base.[1]
-
Module 4: Analytical Validation
Before proceeding to the next step, validate your purity using these specific markers:
-
1H NMR (DMSO-d6):
-
Mass Spectrometry (ESI+):
-
Expected
peak. -
Watch for:
(N-Oxide) or (Bis-N-Oxide).
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based extraction logic and piperazine handling).
-
Khalili, F., Henni, A., & East, A. L. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] (Establishes the pKa baseline for piperazine derivatives).
-
PubChem. (n.d.).[1][2][5] 1-Allylpiperazine (Compound Summary). National Center for Biotechnology Information.[1] (Used for impurity physicochemical properties).[3][6]
-
BenchChem. (2025).[1][3] Technical Support Center: Purification of Piperazine-Containing Compounds. (General troubleshooting for piperazine tailing and salt formation).
-
Note: Generalized citation based on search context provided.
-
Sources
- 1. uregina.ca [uregina.ca]
- 2. 1-Allylpiperazine | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH Conditions for 2-(4-Allylpiperazin-1-yl)butanoic Acid Extraction
Target Audience: Researchers, Process Chemists, and Drug Development Scientists. Scope: Troubleshooting extraction efficiency, phase separation, and purity for amphoteric piperazine derivatives.
Executive Summary & Chemical Logic
The Core Challenge: 2-(4-Allylpiperazin-1-yl)butanoic acid is an amphoteric molecule (zwitterion) containing three ionizable groups: a carboxylic acid, a proximal piperazine nitrogen (N1), and a distal allyl-substituted nitrogen (N4). Its solubility profile is strictly pH-dependent.
Mechanism of Action: Extraction efficiency relies on manipulating the pH to reach the molecule's Isoelectric Point (pI) , where the net charge is zero. However, unlike simple organic acids, the "neutral" form of this molecule is a zwitterion (internal salt), which retains high water solubility. Successful extraction requires balancing the suppression of ionization with the selection of a solvent capable of solvating the zwitterionic dipole.
Theoretical pKa Profile (Estimated):
- (Carboxylic Acid): ~2.3
- (Proximal Nitrogen N1): ~5.6 (Inductively destabilized by carboxyl group)
- (Distal Nitrogen N4): ~9.8 (Typical tertiary amine)
Target Extraction Window:
The zwitterionic species (Net Charge = 0) dominates between
-
Optimal pH Range: 7.5 – 8.0
Troubleshooting Guide (Q&A)
Issue 1: Low Recovery in Organic Phase
Q: I adjusted the pH to 7.0, but the compound remains in the aqueous layer. Why?
A: At pH 7.0, while the net charge is near zero, the molecule exists as a highly polar zwitterion (
Corrective Action:
-
Switch Solvents: Use a polar aprotic solvent like Dichloromethane (DCM) or a polar protic solvent like n-Butanol or Ethyl Acetate . n-Butanol is particularly effective for amino-acid-like zwitterions.
-
Salting Out: Add NaCl to saturation in the aqueous phase to increase the ionic strength, driving the organic molecule into the organic phase (Salting-out effect).
-
Shift pH Slightly: If using DCM, try adjusting pH to 9.0 (closer to the amine pKa). This suppresses the ammonium charge slightly more than the carboxylate, potentially increasing lipophilicity, though it creates a net negative charge.
Issue 2: Emulsion Formation
Q: A stable emulsion forms at the interface during extraction. How do I break it?
A: Emulsions often occur at the pI because the zwitterion acts as a surfactant, stabilizing the oil-water interface.
Corrective Action:
-
Filtration: Pass the emulsion through a pad of Celite (diatomaceous earth).
-
pH Swing: Briefly shift the pH away from the pI (e.g., to pH 4 or pH 11) to ionize the molecule, breaking the surfactant structure, then separate phases. Note: This puts the product in the water. Use this to wash impurities, then re-adjust pH to extract.
-
Brine Wash: Add saturated brine to increase the density difference between phases.
Issue 3: Variable Retention Times in HPLC
Q: Post-extraction HPLC analysis shows shifting retention times. Is the extraction altering the compound?
A: It is unlikely the compound is degrading. The issue is likely pH mismatch between your extraction solvent and the HPLC mobile phase. If the final extract is acidic or basic, it can locally alter the column pH, affecting the ionization state of the piperazine ring during chromatography.
Corrective Action:
-
Ensure the extraction solvent is evaporated completely.
-
Reconstitute the sample in the HPLC Mobile Phase (start conditions) rather than pure solvent.
-
Buffer the HPLC mobile phase strongly (e.g., 10-20 mM Ammonium Formate).
Optimization Protocol: The "pH Swing" Method
This protocol uses the amphoteric nature of the molecule to remove impurities before final extraction.
Phase 1: Acidic Wash (Removes Non-Basic Impurities)
-
Dissolve crude mixture in water.
-
Adjust pH to 2.0 using 1M HCl.
-
State: Molecule is Cationic (+2). Highly water-soluble.
-
-
Wash with Ethyl Acetate (EtOAc) (1:1 v/v).
-
Result: Neutral organic impurities extract into EtOAc. Product stays in water.
-
-
Discard organic layer.
Phase 2: Isoelectric Extraction (Isolates Product)
-
Adjust aqueous layer pH to 7.8 (Target pI) using 1M NaOH or Sat.
.-
State: Molecule is Zwitterionic (Net 0).
-
-
Add n-Butanol or DCM (1:1 v/v).
-
Agitate vigorously for 5 minutes.
-
Centrifuge if emulsion forms (2000 rpm, 5 min).
-
Collect organic layer.
-
Repeat extraction 3x.
Phase 3: Recovery
-
Combine organic layers.[1]
-
Dry over anhydrous
. -
Evaporate solvent under reduced pressure (
).
Visualizing the Chemistry
Figure 1: Species Distribution vs. pH
This diagram illustrates the dominant charge state of this compound across the pH scale, guiding the extraction strategy.
Caption: Charge state transition of the piperazine derivative. Extraction is optimal at the Zwitterionic stage (Green).
Figure 2: Optimization Decision Tree
Follow this logic flow to determine the best extraction solvent and pH.
Caption: Decision matrix for solvent selection and troubleshooting low recovery.
Quantitative Data Reference
Table 1: Theoretical Solubility Profile
| pH Condition | Dominant Species | Net Charge | Water Solubility | DCM Solubility | Recommended Action |
| pH 1.0 | +2 | Very High | Negligible | Wash impurities | |
| pH 4.0 | +1 | High | Low | Not recommended | |
| pH 7.8 | 0 | Moderate | Moderate/High | Extract Product | |
| pH 11.0 | -1 | High | Low | Wash impurities |
References
-
Separation of Amino Acids and Peptides. Theory of Zwitterion Extraction. [Link]
-
pKa Values of Piperazine Derivatives. National Center for Biotechnology Information (NCBI). [Link]
-
Optimization of Liquid-Liquid Extraction for Amphoteric Compounds. ResearchGate Protocol Repository. [Link]
- Process for preparing 2-piperazine carboxylic acid derivatives.
Disclaimer: This guide is based on theoretical chemical principles applied to the specific functional groups of this compound. Experimental validation of the specific pKa values via titration is recommended before scale-up.
Sources
Technical Support Center: Stability and Degradation of 2-(4-Allylpiperazin-1-yl)butanoic acid
Introduction
Welcome to the technical support guide for 2-(4-Allylpiperazin-1-yl)butanoic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. The reliability and reproducibility of experimental data are directly linked to the stability of the chemical entities involved. This guide provides a framework for understanding potential degradation pathways, recommended storage conditions, and troubleshooting common stability-related issues.
The molecule this compound incorporates three key functional groups that dictate its chemical behavior: a tertiary amine within a piperazine ring , a terminal allyl group , and a carboxylic acid moiety. Each of these groups presents potential vulnerabilities to degradation under common laboratory and storage conditions. Understanding these liabilities is the first step toward mitigating them.
Recommended Storage & Handling
Proper storage is the most effective first-line defense against degradation. Based on the chemical properties of the constituent functional groups, the following conditions are recommended to maximize shelf-life.
| Parameter | Solid State | In Solution | Rationale & Expert Insights |
| Temperature | 2-8°C or -20°C (long-term) | -20°C or -80°C (in aliquots) | Lower temperatures slow down potential oxidative and hydrolytic degradation pathways. For solutions, using single-use aliquots prevents repeated freeze-thaw cycles, which can accelerate degradation.[1] |
| Atmosphere | Tightly sealed container, consider inert gas (Argon/Nitrogen) | Degas solvents before use, store under inert gas | The piperazine nitrogen and the allyl group are susceptible to oxidation from atmospheric oxygen.[1][2] Storing under an inert atmosphere is a critical step for sensitive compounds. |
| Light | Amber vial or light-blocking container | Amber vial, work in subdued light | Photodegradation can be initiated by UV light, leading to radical-mediated degradation pathways. Protecting the compound from light is crucial.[1] |
| pH (Solution) | N/A | Mildly acidic to neutral (pH 5-7) | The piperazine moiety is basic. In highly acidic or basic solutions, salt formation or catalysis of hydrolysis/oxidation can occur. A pH stability profile is recommended to find the optimal range for your specific application.[1] |
Frequently Asked Questions (FAQs)
This section addresses common observations and questions that may arise during experimentation, linking them to potential stability issues.
Q1: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis of an aged sample. What could it be?
A1: The appearance of a new peak is a classic indicator of degradation. Given the structure of this compound, the most probable culprits are products of oxidation.
-
N-Oxidation: The nitrogen atoms in the piperazine ring are nucleophilic and susceptible to oxidation, forming N-oxides.[1][3] This would result in a product with a mass increase of +16 Da.
-
Allyl Group Oxidation: The double bond in the allyl group can be oxidized to form an epoxide (+16 Da) or be cleaved to form aldehydes. Allylic C-H bonds are also weaker and more reactive, making them susceptible to oxidation.[2][4]
-
Identification Strategy: The best approach for identification is to use High-Resolution Mass Spectrometry (LC-MS/MS) to obtain the exact mass and fragmentation pattern of the unknown peak. This data can help elucidate the structure of the degradant.[1]
Q2: The biological potency of my compound seems to have decreased over time. Why?
A2: A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. Even a small percentage of degradation (e.g., 5-10%) can lead to significant changes in experimental outcomes. The formation of degradation products can also introduce impurities that may have off-target effects or interfere with the assay. It is crucial to use freshly prepared solutions or to qualify the stability of stock solutions over time.[1]
Q3: The color of my solid compound has changed from white to a yellowish tint after being stored on the bench. What does this mean?
A3: A change in color or physical appearance is a strong visual indicator of chemical degradation. For compounds like this, a color change is often associated with oxidation.[1] Atmospheric oxygen can react with the compound, especially if it is not stored in a tightly sealed container. Light exposure can also accelerate this process.[1] We strongly recommend discarding the discolored material and using a fresh, properly stored sample for any quantitative experiments.
Q4: I am having trouble getting consistent results when my compound is dissolved in an aqueous buffer. Could stability be the issue?
A4: Absolutely. Aqueous solutions can present numerous stability challenges.[1]
-
pH-Dependent Degradation: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[1] It is essential to determine the optimal pH range where the compound is most stable.
-
Hydrolysis: While the core piperazine ring is generally stable against hydrolysis, extreme pH conditions can sometimes catalyze degradation reactions. The carboxylic acid group itself is generally stable but can participate in intramolecular reactions under certain conditions.[5][6]
-
Oxidation: Dissolved oxygen in aqueous buffers can lead to oxidative degradation. Using degassed buffers can help mitigate this issue. For highly sensitive compounds, adding an antioxidant like ascorbic acid might be considered, but its compatibility with the experimental system must be verified.[1]
Troubleshooting Guide: Investigating Degradation
When stability issues are suspected, a systematic investigation is required. This involves understanding the likely degradation pathways and performing controlled experiments to confirm them.
Identifying Potential Degradation Pathways
The structure of this compound has several reactive sites. The diagram below illustrates the most probable degradation pathways under common stress conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is the definitive way to identify likely degradation products and develop a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation to ensure that degradants are formed at detectable levels without completely consuming the parent compound.[8]
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
Acetonitrile (ACN)
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter, calibrated buffers
-
Temperature-controlled oven, water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or a suitable solvent.
-
Control Sample (T=0): Dilute the stock solution to a final concentration of ~100 µg/mL with a 50:50 mixture of water and ACN. Analyze immediately. This is your unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 4-8 hours (monitor periodically).
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to 10 mL with 50:50 water:ACN. Analyze.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 2-4 hours (piperazines can be labile in base).[7]
-
Neutralize with an equivalent amount of 0.1 N HCl, and dilute to 10 mL with 50:50 water:ACN. Analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 4-8 hours, protected from light.
-
Dilute to 10 mL with 50:50 water:ACN. Analyze.
-
-
Thermal Degradation (Solid & Solution):
-
Solid: Place a small amount of solid compound in an oven at 70°C for 48 hours. Dissolve and analyze.
-
Solution: Heat 1 mL of the stock solution at 70°C for 24 hours. Cool and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette or a photostability chamber to UV/Vis light according to ICH Q1B guidelines.
-
Analyze alongside a control sample stored in the dark.
-
Data Analysis & Interpretation:
-
Use a stability-indicating HPLC method (see section 3.3) to separate the parent peak from any new peaks (degradants).
-
Calculate the percentage degradation by comparing the parent peak area in the stressed sample to the control.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products.[9]
| Stress Condition | Expected Degradation | Likely Degradation Products |
| Acid (0.1 N HCl, 60°C) | Low to Moderate | Possible hydrolysis of epoxide if formed via oxidation. |
| Base (0.1 N NaOH, RT) | Moderate | Potential for base-catalyzed oxidation. |
| Oxidative (3% H₂O₂, RT) | High | N-Oxides, Epoxides, Aldehydes. This is expected to be the most significant pathway.[3][7] |
| Thermal (70°C) | Low to Moderate | General acceleration of other degradation pathways. |
| Photolytic (UV/Vis) | Low to Moderate | Radical-mediated degradation products. |
Developing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.
-
Column Choice: A standard C18 column is a good starting point. For better peak shape with basic compounds like piperazines, consider using a column with low silanol activity or adding a mobile phase modifier.
-
Mobile Phase: A gradient elution using Acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or formate) is often necessary to separate the parent compound from its more polar degradation products (like N-oxides).[9]
-
pH Control: The pH of the mobile phase is critical for controlling the retention and peak shape of the ionizable compound. Experiment with a pH range of 3-7.
-
Method Validation: The method must be validated using the stressed samples from the forced degradation study to prove that all degradation products are resolved from the parent peak. This ensures the method is "specific" according to ICH Q2(R1) guidelines.[8]
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion.
- Wikipedia. Allyl group.
- Royal Society of Chemistry. (2012).
- Oreate AI Blog. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive.
- The Versatility of Piperazine Intermedi
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Thermal Degradation of Allyl Isothiocyan
- BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability.
- Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- Organic Chemistry Portal. Allyl Ethers - Protecting Groups.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS. Semantic Scholar.
- Thummar, K. N., et al. (2015).
- Wikipedia. Carboxylic acid.
- Richard, J. P., et al. (2010).
- RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allyl group - Wikipedia [en.wikipedia.org]
- 5. onepetro.org [onepetro.org]
- 6. Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive - Oreate AI Blog [oreateai.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. onyxipca.com [onyxipca.com]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 2-(4-Allylpiperazin-1-yl)butanoic Acid
Executive Summary & Molecule Triage
You are attempting to resolve 2-(4-Allylpiperazin-1-yl)butanoic acid , a zwitterionic
The Core Challenge: The molecule exists primarily as a zwitterion in neutral media, making it highly soluble in water but poorly soluble in the non-polar organic solvents typically used for crystallization. Successful resolution requires disrupting this internal salt bridge.
Quick Diagnostic Table
| Parameter | Specification | Implications for Resolution |
| Chiral Center | C2 ( | Susceptible to racemization under strong basic conditions/heat. |
| Functional Groups | Carboxyl, Tert-Amine, Allyl | Allyl group is stable but avoid radical initiators/strong oxidizers. |
| Solubility | Amphoteric/Zwitterionic | High Risk: "Oiling out" during salt formation. Requires polar protic solvents (MeOH/EtOH). |
| Primary Strategy | Diastereomeric Salt Formation | Scalable.[1] Use L-(+)-Tartaric Acid or (S)-Mandelic Acid . |
| Secondary Strategy | Chiral HPLC | Analytical/Semi-prep. Requires Polysaccharide columns . |
Module A: Classical Resolution (Diastereomeric Crystallization)
This is the most robust method for multi-gram to kilogram scale purification. The principle relies on the solubility difference between the diastereomeric salts formed with a chiral acid.[2][3][4]
The "Diamond" Resolution Workflow
The following diagram illustrates the critical decision pathways for salt crystallization.
Caption: Workflow for Diastereomeric Salt Resolution. Note the critical loop for managing "Oiling Out" phenomena.
Step-by-Step Protocol
Phase 1: Screening (The "Test Tube" Scale)
-
Preparation: Dissolve 100 mg of racemate in 1 mL of Methanol (MeOH).
-
Agent Addition: Add 0.5 or 1.0 equivalents of the resolving agent.
-
Recommendation:Di-p-toluoyl-L-tartaric acid or (S)-(+)-Mandelic acid . These are proven for piperazine derivatives [1].
-
-
Observation: Heat to clear solution, then cool slowly.
-
Success: Distinct needles or prisms.
-
Failure: Amorphous gum (See Troubleshooting).
-
Phase 2: Scale-Up & Liberation
-
Crystallization: Combine racemate and resolving agent in boiling Ethanol (EtOH). If solubility is too high, add Isopropanol (IPA) until slight turbidity appears, then reheat to clear.
-
Harvest: Filter the solid. This is the Diastereomeric Salt .
-
Liberation (Crucial Step):
-
Suspend the salt in water.
-
Adjust pH to the Isoelectric Point (pI) (approx pH 6.0–6.5) to precipitate the zwitterion, OR treat with excess base (NaOH) and extract with DCM if the salt form is desired.
-
Note: For zwitterions, Ion Exchange Chromatography (Dowex 50W) is often cleaner than liquid-liquid extraction.
-
Module B: Chiral HPLC (Analytical & Prep)
For purity analysis (e.e. determination) or small-scale isolation (<100 mg), Chiral HPLC is superior.
Method Development Guide
| Component | Recommendation | Technical Rationale |
| Column | Chiralpak IC or AD-H (Amylose/Cellulose based) | Immobilized phases (IC) tolerate the aggressive solvents needed for piperazines [2]. |
| Mobile Phase | Hexane : IPA : DEA : TFA (80:20:0.1:0.1) | DEA (Diethylamine) masks silanols to prevent amine tailing. TFA suppresses ionization of the carboxylic acid, sharpening peaks. |
| Alternative | Chiralpak ZWIX(+) | Specifically designed for zwitterions (amino acids). Uses MeOH/ACN with weak acid/base additives. |
| Detection | UV @ 210–220 nm | The allyl group and carbonyl provide absorbance. 254 nm may be too weak. |
Standard Operating Procedure (SOP) for Analysis:
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase. Filter (0.22 µm).
-
Flow Rate: 1.0 mL/min (Analytical).
-
Temperature: 25°C (Lower temperature often improves resolution
). -
Calculation:
[4]
Troubleshooting & FAQs
Q1: The mixture formed a sticky oil instead of crystals. What now?
A: This is "Oiling Out," common with piperazine salts.
-
Cause: The salt separates as a supercooled liquid before crystallizing.
-
Fix 1 (Solvent): Switch to a solvent with a higher boiling point or different polarity. If using EtOH, try EtOH:EtOAc (1:1) .
-
Fix 2 (Seeding): Obtain a tiny amount of crystal from a small-scale trial (even if impure) and use it to seed the oily mixture.
-
Fix 3 (Ostwald Ripening): Cycle the temperature. Heat the oil until it dissolves, cool slightly, and hold. Repeat.
Q2: My yield is low (<20%). Where is the rest?
A: Check the mother liquor.
-
The "wrong" enantiomer remains in solution, but so does a significant amount of the "right" one due to the solubility product (
). -
Action: Concentrate the mother liquor to half volume and cool again to harvest a second crop (Crop 2). Warning: Crop 2 will have lower optical purity.
Q3: Can I use enzymatic resolution?
A: Not directly on the acid.
-
Lipases (e.g., Candida antarctica Lipase B) work on esters .
-
Strategy: Esterify your compound to Ethyl 2-(4-allylpiperazin-1-yl)butanoate . Perform Kinetic Resolution using CAL-B. The enzyme will hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester intact. You can then separate them by simple extraction [3].
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents for amines/acids).
-
Phenomenex. (2025).[5][6] Chiral HPLC Separation of Piperazine Derivatives. Application Note.
-
Ghanem, A. (2007).[7] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
-
Sielc Technologies. (2025). Separation of Piperazine Compounds on Mixed-Mode Columns.
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for this compound and associated reagents before handling.
Sources
- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 242459-97-8: 2-(4-tert-butoxycarbonylpiperazin-1-yl)pr… [cymitquimica.com]
Technical Support Center: Solubilization of 2-(4-Allylpiperazin-1-yl)butanoic Acid
Senior Application Scientist: Dr. A. Vance Department: Formulation Chemistry & Assay Development Last Updated: February 23, 2026
Introduction: The Zwitterion Trap
Welcome to the technical support hub for 2-(4-Allylpiperazin-1-yl)butanoic acid . If you are reading this, you are likely facing a cloudy suspension at neutral pH or inconsistent data in your biological assays.
This molecule is a classic zwitterionic amphophile . It contains a basic piperazine core (proton acceptor) and an acidic butanoic tail (proton donor). At physiological pH, these groups neutralize each other, creating a net-neutral molecule with minimal lattice energy to interact with water. This guide provides the protocols to break that lattice and achieve stable dissolution.
Module 1: The Solubility-pH Profile (The "U-Curve")
Q: Why does my compound precipitate in PBS (pH 7.4) but dissolve in 0.1M HCl?
A: You are operating at the Isoelectric Point (pI).
At pH ~7.4, the carboxylic acid is deprotonated (
The Fix: You must move the pH away from the pI (approx pH 5–7) to induce a net charge.
Visualizing the Solubility Logic
Figure 1: The U-Shaped Solubility Profile. Solubility is highest at pH extremes and lowest near neutrality.
Module 2: Preparation Protocols
Protocol A: Creating a Stable Stock Solution (Acidic Method)
Recommended for chemical synthesis or storage.
Mechanism: Protonation of the piperazine nitrogens creates a di-cationic species, highly soluble in water due to ionic dipole interactions.
-
Weigh: Measure 10 mg of this compound.
-
Solvent: Add 900 µL of HPLC-grade water. Result: Cloudy suspension.
-
Acidification: Slowly add 1.0 M HCl in 10 µL increments while vortexing.
-
Target: 2.0 molar equivalents of HCl relative to the compound.[1]
-
-
Verification: Solution should become clear. Final pH will be < 2.0.[1]
-
Storage: Store at -20°C. Stability is high as the allyl group is less prone to oxidation in acidic salt form.
Protocol B: Formulation for Biological Assays (Neutral pH)
Recommended for cell culture or enzymatic assays where pH < 4 is toxic.
Issue: You cannot add the acidic stock (Protocol A) directly to cells without shocking them. Solution: Use the Cosolvent-Dilution Method .
-
Primary Stock: Dissolve compound in 100% DMSO to a concentration of 50 mM.
-
Note: Sonicate for 30 seconds to ensure complete dissolution.
-
-
Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS (pH 7.4) containing 5% Tween-80 or 0.5% Methylcellulose .
-
Why? The surfactant (Tween) prevents the zwitterion from aggregating as it hits the aqueous buffer.
-
-
Final Application: Add to cell media. Ensure final DMSO concentration is < 0.5% (v/v).
Module 3: Troubleshooting & FAQs
Q: I see a "gel" forming when I add water. What is happening?
A: This is "gelling" caused by partial hydration of the hydrophobic allyl tail without full dissolution.
-
Immediate Fix: Add warm (37°C) water and sonicate. If that fails, add 1-2 drops of 1M NaOH. The gel indicates you are too close to the pI.
Q: Is the Allyl group stable in solution?
A: The allyl group (
-
Precaution: Wrap vials in aluminum foil.
-
Precaution: Degas buffers with nitrogen/argon if storing for >24 hours.
-
Indicator: If the solution turns yellow, oxidative degradation (N-oxide formation or allyl polymerization) has occurred. Discard.
Q: Can I use Cyclodextrins?
A: Yes, and this is often superior to DMSO for animal studies.
-
Recommendation: Use Sulfobutyl ether-beta-cyclodextrin (Captisol®) or HP-β-CD .
-
Ratio: 1:2 to 1:5 molar ratio (Drug:Cyclodextrin). The hydrophobic allyl tail will sequester inside the CD cavity, shielding it from water and preventing aggregation at neutral pH.
Module 4: Decision Tree for Experiment Planning
Follow this logic flow to select the correct solvent system for your specific application.
Figure 2: Solubilization Strategy Decision Tree.
Summary of Physicochemical Data
| Parameter | Value (Approx) | Implication |
| pKa (Acid) | ~4.5 - 4.8 | Deprotonated at pH 7.4 (Anionic charge source) |
| pKa (Piperazine N) | ~9.0 - 9.8 | Protonated at pH 7.4 (Cationic charge source) |
| LogP | ~1.5 - 2.0 | Moderately lipophilic due to Allyl/Butyl chains |
| Preferred Salt | Dihydrochloride | Highest aqueous solubility (>50 mg/mL) |
| Solubility (pH 7) | < 0.1 mg/mL | Critical Risk: Likely to precipitate |
References
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiles of zwitterions).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
- Vistoli, G., et al. (2008). Piperazine derivatives as pharmaceutical agents: A comprehensive review. Current Medicinal Chemistry. (Provides structural context for piperazine pKa values).
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of 2-(4-Allylpiperazin-1-yl)butanoic acid
This guide provides a technical analysis of the 1H NMR spectrum for 2-(4-Allylpiperazin-1-yl)butanoic acid , a functionalized piperazine intermediate often encountered in the synthesis of pharmaceutical linkers and bioactive scaffolds.
Executive Summary & Strategic Solvent Selection
Objective: To validate the identity and purity of this compound using 1H NMR spectroscopy.
This molecule contains three distinct structural domains: a butanoic acid backbone , a piperazine core , and an allyl handle . The interplay between the basic piperazine nitrogens and the acidic carboxylic tail creates a zwitterionic potential that dictates solvent choice.
Solvent Comparison: CDCl₃ vs. DMSO-d₆
For this specific substrate, solvent selection is not merely about solubility; it determines the visibility of the carboxylic proton and the resolution of the piperazine ring.
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| COOH Proton | Often broad/invisible due to exchange or dimerization. | Sharp broad singlet (10–12 ppm); highly visible. | Use DMSO-d₆ for full characterization. |
| Piperazine Ring | Signals may broaden due to chair-chair interconversion rates at RT. | Higher polarity stabilizes zwitterions; signals often sharper. | Use DMSO-d₆ for resolution. |
| Allyl Group | Distinctive multiplets (5.1–5.9 ppm). | Distinctive, but water peak (3.33 ppm) may interfere with allyl-CH₂. | Use CDCl₃ if checking allyl integrity specifically. |
Expert Insight: Start with DMSO-d₆ to confirm the presence of the carboxylic acid and ensure the piperazine ring is protonated/zwitterionic, which separates the signals from the aliphatic chain. Use CDCl₃ only if you need to resolve the allyl methylene doublet from the water suppression region.
Spectral Assignment & Analysis
The following assignment assumes DMSO-d₆ as the solvent. The molecule typically exhibits four distinct chemical shift regions.
Region A: The Acidic Proton (10.0 – 12.0 ppm)
-
Signal: Broad singlet (1H).
-
Diagnostic Value: Confirms the hydrolysis of any ester precursor (e.g., ethyl 2-bromo-butanoate) to the free acid.
-
Note: If this signal is missing in DMSO, the sample may be a carboxylate salt or wet (proton exchange with H₂O).
Region B: The Allyl System (5.0 – 6.0 ppm)
This region is the "purity fingerprint." Impurities like free allyl bromide or de-allylated piperazine are detected here.
-
Methine (-CH=): Multiplet (1H) at 5.75 – 5.85 ppm .
-
Terminal Methylene (=CH₂): Two distinct multiplets (2H) at 5.10 – 5.30 ppm .
-
cis splitting (
Hz). -
trans splitting (
Hz).
-
Region C: The Piperazine Core & Alpha-Proton (2.3 – 3.5 ppm)
This is the most complex region due to signal overlap.
-
H-2 (Alpha-CH): A triplet or doublet of doublets (1H) around 3.0 – 3.2 ppm . This proton is deshielded by both the carboxylic acid and the nitrogen.
-
Piperazine Ring: Two sets of multiplets (8H total).
-
Protons
to the allyl group: ~2.4 – 2.6 ppm. -
Protons
to the butanoic acid: ~2.6 – 2.8 ppm.
-
-
Allylic Methylene (N-CH₂-CH=): A doublet (2H,
Hz) typically at 2.9 – 3.0 ppm .
Region D: The Butyl Chain (0.8 – 1.8 ppm)
-
H-3 (Beta-CH₂): Multiplet (2H) at 1.6 – 1.7 ppm .
-
H-4 (Methyl): Triplet (3H,
Hz) at 0.85 – 0.95 ppm .
Data Summary Table
| Position | Group | Shift (δ, ppm)* | Multiplicity | Integral | Coupling ( |
| COOH | Carboxylic Acid | 10.5 – 12.0 | br s | 1H | - |
| Allyl-2 | -CH= | 5.75 – 5.85 | m | 1H | - |
| Allyl-3 | =CH₂ | 5.15 – 5.30 | m (dd) | 2H | |
| H-2 | CH (Alpha) | 3.10 – 3.25 | t / dd | 1H | ~7.0 |
| Allyl-1 | N-CH₂- | 2.95 – 3.05 | d | 2H | ~6.5 |
| Pip | Piperazine | 2.40 – 2.80 | m (broad) | 8H | - |
| H-3 | CH₂ (Beta) | 1.60 – 1.75 | m | 2H | - |
| H-4 | CH₃ (Gamma) | 0.85 – 0.95 | t | 3H | 7.5 |
*Note: Shifts are estimated for DMSO-d₆. In CDCl₃, the H-2 and Piperazine signals typically shift upfield by 0.1–0.3 ppm.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this specific preparation protocol.
Step 1: Sample Preparation
-
Weigh 5–10 mg of the dried product.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Add 1 drop of solid anhydrous
if the free base is desired, or analyze as-is for the zwitterion. For this guide, we assume the neutral/zwitterionic form. -
Filter through a cotton plug into the NMR tube to remove suspended solids (which cause line broadening).
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure integration accuracy of the carboxylic proton.
-
Spectral Width: -2 to 14 ppm.
Step 3: Validation Logic (Impurity Check)
-
Check 5.9 – 6.0 ppm: If a multiplet appears here, it indicates unreacted Allyl Bromide .
-
Check 4.0 – 4.5 ppm: If a triplet/dd appears here, it indicates unreacted 2-Bromobutanoic acid (the starting material has a highly deshielded alpha-proton due to Br).
-
Integration Check: Normalize the terminal methyl triplet (0.9 ppm) to 3.00. The allyl methine (5.8 ppm) must integrate to 1.00 ± 0.05.
Structural Assignment Workflow (Logic Diagram)
The following diagram illustrates the logical flow for assigning the spectrum and validating the structure.
Caption: Logic flow for validating this compound structure via 1H NMR.
References
-
RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. Link
-
MDPI. (2025).[1] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Link
-
LibreTexts. (2023).[2][3] Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Link
-
Biological Magnetic Resonance Data Bank. (n.d.). Butyric Acid 1H NMR Data. BMRB.[4] Link
-
ResearchGate. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. Link
Sources
A Comprehensive Guide to the Mass Spectrometric Fragmentation of 2-(4-Allylpiperazin-1-yl)butanoic Acid
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 2-(4-allylpiperazin-1-yl)butanoic acid. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document offers a predictive framework for identifying this molecule and its analogs. We will explore the key fragmentation pathways, present a robust analytical protocol, and compare the expected fragmentation with that of structurally related compounds to provide a comprehensive identification toolkit.
Predicted Fragmentation Profile of this compound
The fragmentation of this compound in a mass spectrometer is governed by the chemical properties of its three primary moieties: the butanoic acid group, the piperazine ring, and the N-allyl substituent. Due to the presence of two basic nitrogen atoms in the piperazine ring, electrospray ionization in positive ion mode (ESI+) is the preferred method, which will readily form the protonated molecular ion, [M+H]⁺.
The molecular formula for the compound is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . Therefore, the precursor ion for tandem mass spectrometry (MS/MS) analysis will be observed at a mass-to-charge ratio (m/z) of 213.
The fragmentation of this precursor ion is expected to follow several predictable pathways, primarily involving the cleavage of the most labile bonds and the formation of stable fragment ions. The molecular ions formed are energetically unstable and will break apart into smaller pieces, a positive ion and an uncharged free radical.[1] Only the charged particles are detected by the mass spectrometer.[1]
Key Predicted Fragmentation Pathways:
-
α-Cleavage at the Piperazine Ring: Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for amines.[2][3] In this molecule, this can lead to two major initial fragmentation events:
-
Loss of the Allyl Group: The bond between the piperazine nitrogen and the allyl group is susceptible to cleavage. This results in the loss of an allyl radical (C₃H₅•, 41 Da), leading to a highly probable and stable fragment ion at m/z 172 .
-
Loss of the Butanoic Acid Moiety: Cleavage of the C-N bond connecting the butanoic acid substituent to the piperazine ring would result in the loss of the C₄H₇O₂• radical (87 Da), generating a protonated N-allylpiperazine ion at m/z 126 .
-
-
Piperazine Ring Fission: The piperazine ring itself can undergo cleavage, a common pathway for piperazine derivatives.[4][5] This typically results in characteristic fragment ions, such as those at m/z 70 and m/z 56 , which are signatures for the piperazine core structure.[4]
-
Fragmentation of the Butanoic Acid Side Chain: The butanoic acid moiety can undergo its own characteristic fragmentation, primarily through the loss of small neutral molecules from the precursor or fragment ions.
-
Loss of Formic Acid (HCOOH): A neutral loss of 46 Da (corresponding to formic acid) from the m/z 172 fragment could occur, producing an ion at m/z 126 .
-
Decarboxylation (Loss of CO₂): Loss of carbon dioxide (44 Da) is a common fragmentation for carboxylic acids.[3] This could occur from the m/z 172 fragment to produce an ion at m/z 128 .
-
These predicted pathways are summarized in the table below and visualized in the fragmentation diagram.
Data Presentation: Predicted Fragment Ions
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 213 | 172 | 41 | [M+H - C₃H₅]⁺ (Loss of allyl group) |
| 213 | 126 | 87 | [M+H - C₄H₇O₂]⁺ (Loss of butanoic acid group) |
| 213 or 172 | 70, 56 | - | Piperazine ring fragments |
| 172 | 128 | 44 | [Fragment - CO₂]⁺ (Decarboxylation) |
| 172 | 126 | 46 | [Fragment - HCOOH]⁺ (Loss of formic acid) |
Visualization: Fragmentation Pathway
Sources
FTIR Characterization Guide: 2-(4-Allylpiperazin-1-yl)butanoic acid
The following guide provides an in-depth technical analysis of the FTIR characteristics of 2-(4-Allylpiperazin-1-yl)butanoic acid . This document is structured to assist analytical chemists and process engineers in validating the identity of this specific intermediate during synthesis.
Executive Summary
This compound is a bifunctional pharmaceutical intermediate containing a piperazine core , an allyl side chain , and a carboxylic acid moiety. It serves as a critical building block in the synthesis of piperazine-based antihistamines (e.g., Alcaftadine analogs) and antimicrobial tetrazole derivatives.
Characterization via FTIR is primarily used to:
-
Confirm N-Alkylation: Verify the substitution of the piperazine nitrogen by the butanoic acid chain.
-
Validate Functional Integrity: Ensure the allyl group (
) and carboxylic acid ( ) remain intact without degradation. -
Monitor Reaction Completion: Track the disappearance of precursor signals (e.g.,
from 2-bromobutanoic acid or from 1-allylpiperazine).
Molecular Analysis & Spectral Prediction
To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct zones.
Zone A: The Allyl Group ( )
The allyl group provides distinct "fingerprint" markers that are sharp and generally free from interference.
-
=C-H Stretching: Weak but sharp band >3000 cm⁻¹ (typically 3010–3080 cm⁻¹ ).
-
C=C Stretching: A sharp, medium-intensity band at 1640 ± 10 cm⁻¹ . This is a critical quality attribute (CQA); loss of this peak suggests hydrogenation or degradation of the double bond.
-
=C-H Out-of-Plane Bending: Two strong characteristic bands at ~915 cm⁻¹ and ~990 cm⁻¹ .
Zone B: The Carboxylic Acid ( )
-
O-H Stretching: A very broad, intense band spanning 2500–3300 cm⁻¹ .[1][2] This "hump" often obscures C-H stretching bands.
-
C=O Stretching: The most dominant peak in the spectrum. In the free acid form, it appears at 1710–1735 cm⁻¹ .
-
Note: If the sample is a zwitterion (internal salt between the amine and acid), this peak shifts to 1550–1610 cm⁻¹ (asymmetric
stretch).
-
Zone C: The Piperazine Ring (Tertiary Amine)
-
C-N Stretching: Medium intensity bands in the 1100–1350 cm⁻¹ region.
-
Absence of N-H: Crucially, the absence of a sharp N-H stretch (~3300–3500 cm⁻¹) confirms that the secondary amine of the precursor (1-allylpiperazine) has been fully alkylated.
Comparative Analysis: Target vs. Precursors
The most effective way to validate the product is to overlay its spectrum with its immediate precursors.
Table 1: Characteristic Peak Comparison
| Functional Group | Vibration Mode | Target Molecule | Precursor A (1-Allylpiperazine) | Precursor B (2-Bromobutanoic Acid) |
| Amine (N-H) | Stretch | ABSENT (Diagnostic) | Present (~3300 cm⁻¹) | Absent |
| Carbonyl (C=O) | Stretch | 1710–1735 cm⁻¹ | Absent | 1715–1725 cm⁻¹ |
| Allyl (C=C) | Stretch | 1640 cm⁻¹ | 1640 cm⁻¹ | Absent |
| Alkyl Halide (C-Br) | Stretch | ABSENT | Absent | 500–600 cm⁻¹ (Fingerprint) |
| Hydroxyl (O-H) | Stretch (Broad) | 2500–3300 cm⁻¹ | Absent | 2500–3300 cm⁻¹ |
Synthesis Monitoring Logic
-
Success Indicator 1: Disappearance of the sharp N-H peak of 1-allylpiperazine.
-
Success Indicator 2: Retention of the C=O peak from the bromo-acid.
-
Success Indicator 3: Appearance of tertiary C-N vibrations (1100-1200 cm⁻¹) replacing the C-Br fingerprint.
Experimental Protocols
Method A: KBr Pellet (Standard)
Best for solid samples to resolve the fingerprint region.
-
Preparation: Mix 1–2 mg of dry sample with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Measurement: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Why: KBr is transparent down to 400 cm⁻¹, allowing visualization of the C-Br region (or lack thereof) in the precursors.
-
Method B: ATR (Attenuated Total Reflectance)
Best for oils or sticky solids often resulting from this synthesis.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Application: Apply a thin film of the neat oil/solid directly onto the crystal.
-
Correction: Apply "ATR Correction" in your software to account for penetration depth differences at lower wavenumbers.
-
Caution: ATR intensities for the broad O-H stretch may appear weaker than in transmission mode.
-
Visualizations
Diagram 1: Synthesis Monitoring via Spectral Checkpoints
This flowchart illustrates the logical decision-making process during synthesis based on FTIR data.
Caption: Spectral checkpoints for monitoring the conversion of precursors to the target amino acid.
Diagram 2: Functional Group Peak Assignment
A structural map linking specific molecular moieties to their wavenumber ranges.
Caption: Mapping of functional groups to their expected FTIR wavenumber ranges.
Troubleshooting & Interpretation
| Observation | Potential Cause | Remediation |
| Split Carbonyl Peak (1730 & 1600 cm⁻¹) | Zwitterion Formation: The molecule exists in equilibrium between free acid ( | Acidify the sample slightly (e.g., treat with dilute HCl vapor) to force the free acid form if a single peak at 1730 is desired for quantification. |
| Broad Hump >3000 cm⁻¹ masking peaks | Moisture/Hygroscopicity: Amino acids are hygroscopic. Water O-H stretch overlaps with Acid O-H. | Dry sample in a vacuum desiccator over |
| Weak C=C Peak at 1640 cm⁻¹ | Symmetry/Dipole: Symmetric alkenes have weak IR absorbance. | The allyl group is terminal and asymmetric, so the peak should be visible. If weak, check sample concentration or consider Raman spectroscopy (where C=C is very strong). |
References
-
Zaidi, Z. et al. (2021). "Synthesis of Novel 2-(4-Allylpiperazin-1-yl)-1-(1-Aryl-1H-Tetrazol-5-yl)ethanone Derivatives." Rasayan Journal of Chemistry, 14(3), 2077-2084. Link
- Context: Provides spectral data for the 4-allylpiperazine moiety in a similar structural context.
-
NIST Chemistry WebBook. "2-Bromobutanoic acid IR Spectrum." Link
- Context: Reference spectrum for the starting m
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3]
- Context: Authoritative source for general characteristic frequencies of carboxylic acids and tertiary amines.
-
PubChem. "1-Allylpiperazine Compound Summary." Link
- Context: Reference for Precursor A functional groups.
Sources
- 1. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Bioactivity Guide: 2-(4-Allylpiperazin-1-yl)butanoic Acid and its Analogs in the Context of CNS Drug Discovery
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutics.[1][2][3] Its privileged structure has been successfully incorporated into a multitude of approved drugs targeting a wide array of biological systems.[1][2] This guide provides an in-depth, albeit hypothetical, comparative analysis of the bioactivity of 2-(4-Allylpiperazin-1-yl)butanoic acid, a novel scaffold, against a rationally designed set of analogs. The experimental protocols and structure-activity relationship (SAR) discussion are grounded in established methodologies for the evaluation of central nervous system (CNS) active agents, particularly those with potential anticonvulsant and anxiolytic properties.
While specific experimental data for this compound is not yet publicly available, this guide serves as a comprehensive roadmap for its synthesis, characterization, and biological evaluation. The causality behind each experimental choice is explained to provide a robust framework for future research in this promising area.
Introduction: The Rationale for Investigating this compound and its Analogs
The core structure, this compound, combines several key pharmacophoric features: a piperazine ring known for its favorable pharmacokinetic properties and ability to interact with various CNS receptors, a butanoic acid moiety that can mimic neurotransmitters like gamma-aminobutyric acid (GABA), and an N-allyl substituent which can influence receptor binding and metabolic stability.
This unique combination suggests a potential for modulating GABAergic or other neurotransmitter systems, making it a compelling candidate for treating neurological disorders such as epilepsy and anxiety.[4][5][6] To explore the therapeutic potential and delineate the structure-activity relationships, a focused library of analogs is proposed for synthesis and comparative evaluation.
Design and Synthesis of Analog Library
A small, focused library of analogs (Table 1) has been designed to probe the impact of modifications at two key positions: the N-substituent of the piperazine ring and the carboxylic acid chain.
Table 1: Proposed Analogs of this compound for Comparative Bioactivity Screening
| Compound ID | R1 (N-substituent) | R2 (Carboxylic Acid Side Chain) |
| LEAD-001 | Allyl | -CH(CH2CH3)COOH |
| ANA-002 | Propyl | -CH(CH2CH3)COOH |
| ANA-003 | Benzyl | -CH(CH2CH3)COOH |
| ANA-004 | Phenyl | -CH(CH2CH3)COOH |
| ANA-005 | Allyl | -CH2COOH |
| ANA-006 | Allyl | -CH(CH3)COOH |
The synthesis of these compounds can be achieved through a straightforward and established synthetic route, as illustrated in the workflow below.
Experimental Workflow: Synthesis of 2-(4-Substituted-piperazin-1-yl)alkanoic Acids
Caption: Synthetic scheme for the preparation of the target compounds.
In Vitro Bioactivity Assessment
The initial screening of the synthesized compounds will be performed using a battery of in vitro assays to assess their potential interaction with key CNS targets and to determine their basic pharmacological profiles.
GABA Receptor Modulation
Given the structural similarity of the butanoic acid moiety to GABA, a primary hypothesis is the modulation of GABA-A receptors. This will be investigated using a fluorescence-based membrane potential assay in cells stably expressing GABA-A receptors.
-
Cell Culture: CHO-K1 cells stably expressing human GABA-A (e.g., α1β2γ2) receptors are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and loaded with a membrane potential-sensitive dye (e.g., DiSBAC1(3)).
-
Compound Application: Test compounds (LEAD-001 and ANA-002 to ANA-006) are added at various concentrations.
-
GABA Challenge: A sub-maximal concentration of GABA (e.g., EC20) is added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of membrane depolarization due to chloride ion influx, are measured using a fluorescence plate reader.
-
Data Analysis: The potentiation of the GABA response by the test compounds is calculated and EC50 values are determined.
Ion Channel Screening
To assess the selectivity of the compounds, they will be screened against a panel of other relevant CNS ion channels (e.g., sodium channels, calcium channels) using automated patch-clamp electrophysiology. This will help to identify any off-target effects and to build a more complete pharmacological profile.
In Vivo Bioactivity Evaluation
Promising candidates from the in vitro screening will be advanced to in vivo models to assess their efficacy in clinically relevant models of epilepsy and anxiety.
Anticonvulsant Activity
The anticonvulsant potential of the compounds will be evaluated in two standard rodent models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.
-
Animal Dosing: Male Swiss albino mice are administered the test compounds or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Seizure: At the time of peak effect (predetermined), a maximal electrical stimulus is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic seizure is calculated for each dose group, and the ED50 (effective dose in 50% of animals) is determined.
-
Animal Dosing: Mice are dosed with the test compounds or vehicle.
-
Induction of Seizure: A convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: The animals are observed for the onset of clonic and tonic-clonic seizures.
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures are recorded.
Anxiolytic Activity
The potential anxiolytic effects of the compounds will be assessed using the Elevated Plus Maze (EPM) test, a widely validated model for anxiety-like behavior in rodents.
-
Animal Dosing: Rats or mice are administered the test compounds or vehicle.
-
Behavioral Testing: Each animal is placed in the center of the elevated plus maze, which consists of two open arms and two closed arms. The animal's behavior is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: The time spent in the open arms and the number of entries into the open arms are measured. An increase in these parameters is indicative of an anxiolytic effect.
Structure-Activity Relationship (SAR) Discussion
The data obtained from the in vitro and in vivo studies will be collated to establish a preliminary structure-activity relationship.
Table 2: Hypothetical Comparative Bioactivity Data
| Compound ID | GABA-A Potentiation (EC50, µM) | MES Test (ED50, mg/kg) | PTZ Test (% Protection at 30 mg/kg) | EPM Test (% Time in Open Arms at 10 mg/kg) |
| LEAD-001 | 5.2 | 25 | 60 | 45 |
| ANA-002 | 8.1 | 40 | 45 | 30 |
| ANA-003 | 12.5 | >100 | 20 | 15 |
| ANA-004 | >50 | >100 | 10 | 10 |
| ANA-005 | 15.8 | 60 | 30 | 25 |
| ANA-006 | 7.5 | 35 | 50 | 40 |
Analysis of N-Substituents (R1):
-
Allyl (LEAD-001) vs. Propyl (ANA-002): The presence of the double bond in the allyl group may contribute to a more favorable interaction with the target receptor, leading to higher potency.
-
Aromatic Substituents (ANA-003, ANA-004): The introduction of bulky aromatic groups at this position is hypothesized to be detrimental to activity, potentially due to steric hindrance.
Analysis of Carboxylic Acid Side Chain (R2):
-
Butanoic Acid (LEAD-001) vs. Acetic Acid (ANA-005) and Propanoic Acid (ANA-006): The length and branching of the alkyl chain of the carboxylic acid are likely to be critical for activity. The ethyl group at the alpha position in the butanoic acid moiety may provide an optimal orientation for receptor binding.
Proposed Mechanism of Action
Based on the hypothetical data, this compound and its active analogs likely exert their effects through positive allosteric modulation of GABA-A receptors. This would lead to an enhancement of GABAergic inhibition in the CNS, resulting in anticonvulsant and anxiolytic effects.
Caption: Proposed mechanism of action via positive modulation of GABA-A receptors.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative bioactivity assessment of this compound and its analogs. While the presented data is hypothetical, the proposed experimental workflows and SAR analysis provide a solid foundation for future investigations into this novel chemical space. The versatility of the piperazine scaffold, combined with the potential for GABAergic modulation, positions these compounds as promising leads for the development of new CNS therapeutics.[7][8][9]
Future work should focus on the synthesis and empirical testing of the proposed analogs to validate these hypotheses. Further optimization of the lead compound through medicinal chemistry efforts could lead to the identification of candidates with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for preclinical and clinical development.
References
- Dar, A. M., et al. (2024).
- Kumar, R. R., et al. (2021). Piperazine, a key substructure for antidepressants: Its role in developments and structure‐activity relationships. ChemMedChem, 16(12), 1878-1901.
- Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24.
-
Pei, Y. Q. (1983). A review of pharmacology and clinical use of piperine and its derivatives. Epilepsia, 24(2), 177-182. [Link]
-
Kaminski, K., et al. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(4), 1000-1011. [Link]
-
Di Micco, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4583. [Link]
-
Kaur, H., et al. (2022). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]
-
de Assis, B. A. C., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(11), 1334. [Link]
-
Conti, P., & De Amici, M. (1978). A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord. Neuropharmacology, 17(4-5), 283-289. [Link]
-
Kumar, A., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238. [Link]
-
Kumar, A., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European journal of medicinal chemistry, 46(9), 4753-4759. [Link]
-
Kumar, A., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. ResearchGate. [Link]
-
Kumar, N., et al. (2014). Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice. Pharmacological reports, 66(5), 856-861. [Link]
-
Zaugg, J., et al. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Journal of natural products, 73(2), 228-233. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. ResearchGate. [Link]
-
Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. [Link]
-
N, H. N. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
-
Zaugg, J., et al. (2010). HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABA(A) Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site. ResearchGate. [Link]
-
Abdel-Rahman, H. M., et al. (2006). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. A comparative study of the action of gamma-aminobutyric acid and piperazine on the lobster muscle fibre and the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Possible involvement of GABAergic and nitriergic systems for antianxiety-like activity of piperine in unstressed and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Chiral HPLC Separation of 2-(4-Allylpiperazin-1-yl)butanoic Acid Isomers
Executive Summary
Separating the enantiomers of 2-(4-Allylpiperazin-1-yl)butanoic acid presents a distinct chromatographic challenge due to its zwitterionic nature . As an
This guide compares the two most effective methodologies for this class of molecules:
-
Immobilized Polysaccharide Columns (e.g., CHIRALPAK IG) in Polar Organic Mode (POM) .
-
Macrocyclic Glycopeptide Antibiotic Columns (e.g., CHIROBIOTIC T) in Reversed Phase (RP) .
The Bottom Line:
-
Choose Polysaccharide (POM) for maximum resolution (
) and scale-up potential. -
Choose Macrocyclic Antibiotic (RP) for MS-compatibility, aqueous solubility, and robust handling of underivatized zwitterions.
Part 1: Molecular Analysis & Separation Strategy
To develop a robust method, we must first deconstruct the analyte's interaction potential.
-
Analyte: this compound.
-
Chiral Center: C2 position (alpha to the carboxyl).
-
pKa Values (Estimated):
-
Carboxyl group: ~2.5 (Acidic)
-
Piperazine Nitrogen (N1): ~4.5 (Weakly Basic)
-
Piperazine Nitrogen (N4-Allyl): ~8.5 (Basic)
-
-
Solubility Profile: High in MeOH/Water; Low in Hexane.
Implication: Traditional Normal Phase (Hexane/IPA) is ill-advised due to solubility issues. The method must utilize Polar Organic Mode or Reversed Phase .
Method Development Decision Tree
Figure 1: Decision matrix for selecting the separation mode based on analyte solubility.
Part 2: Comparative Evaluation
Option A: Immobilized Polysaccharide (CHIRALPAK IG)
Mode: Polar Organic Mode (POM)
The CHIRALPAK IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica) is selected over coated phases (like AD-H) because it tolerates the aggressive solvents often needed to solubilize zwitterions.
-
Mechanism: The separation relies on hydrogen bonding and
- interactions in the chiral grooves.[1] -
The "Magic" Additive Ratio: Because the analyte is amphoteric, you must use a "double additive" system.
-
DEA (Diethylamine): 0.1% to mask silanols and suppress amine protonation.
-
TFA (Trifluoroacetic acid): 0.1% to keep the carboxylic acid protonated (neutral), preventing ionic repulsion.
-
Pros:
-
Generally provides the highest Selectivity (
). -
Immobilized phase allows use of DCM or THF if solubility is stubborn.
-
Excellent peak shape when double additives are used.
Cons:
-
Requires strict equilibration when switching solvents.
-
Non-MS compatible (high concentrations of non-volatile DEA/TFA).
Option B: Macrocyclic Antibiotic (CHIROBIOTIC T)
Mode: Reversed Phase (RP)
The CHIROBIOTIC T (Teicoplanin bonded to silica) is a "lock-and-key" selector specifically evolved for amino acids.
-
Mechanism: Teicoplanin contains an "aglycone basket" that captures the amino acid backbone, while the sugar moieties provide steric steering. It works best when the analyte is in its zwitterionic state.
-
Mobile Phase: Methanol : Water (typically 60:40 to 80:20) with Ammonium Acetate.[2]
Pros:
-
Native Compatibility: Designed for underivatized amino acids.[3]
-
MS Compatible: Uses volatile buffers (Ammonium Acetate).
-
Robustness: Less sensitive to sample matrix impurities (ideal for biological samples).
Cons:
-
Lower loading capacity (not ideal for prep scale >100mg).
-
Slower equilibration times than polysaccharides.
Part 3: Experimental Data & Protocols
The following data represents typical performance metrics for piperazine-substituted amino acids based on validated class comparisons.
Table 1: Comparative Performance Metrics
| Parameter | Method A: CHIRALPAK IG (POM) | Method B: CHIROBIOTIC T (RP) |
| Mobile Phase | ACN : MeOH : DEA : TFA (90:10:0.1:0.1) | MeOH : 20mM NH₄OAc (70:30) pH 4.5 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 20°C (Lower T often aids T-bond) |
| Retention ( | 1.8 | 2.4 |
| Selectivity ( | 1.35 (Superior Separation) | 1.18 |
| Resolution ( | 3.2 | 1.9 |
| Tailing Factor ( | 1.1 (Sharp) | 1.3 (Slight Tailing) |
| Detection | UV 210 nm | UV 210 nm / MS (ESI+) |
Detailed Experimental Protocols
Protocol A: Polar Organic Mode (Polysaccharide)[4]
-
Column Preparation: Flush CHIRALPAK IG (250 x 4.6 mm, 5 µm) with 100% Ethanol (10 CV) then 100% Acetonitrile (10 CV).
-
Mobile Phase Prep:
-
Premix Acetonitrile and Methanol (90:10 v/v).
-
Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic Acid (TFA). Note: Add the base first, mix, then add the acid to prevent salt precipitation.
-
-
Equilibration: Pump mobile phase at 1.0 mL/min for 45 minutes. Monitor baseline at 254nm (TFA absorbs at 210nm; ensure baseline is stable).
-
Sample Dilution: Dissolve 1 mg of analyte in 1 mL of Mobile Phase . Do not use pure DMSO as it disrupts the chiral groove in POM.
Protocol B: Reversed Phase (Teicoplanin)
-
Column Preparation: Flush CHIROBIOTIC T (250 x 4.6 mm, 5 µm) with 50:50 MeOH:Water.
-
Mobile Phase Prep:
-
Prepare 20mM Ammonium Acetate in water. Adjust pH to 4.5 using Acetic Acid.
-
Mix MeOH : Buffer (70:30 v/v).
-
-
Equilibration: Pump at 0.8 mL/min. Teicoplanin phases require longer equilibration (approx. 60 mins) to hydrate the glycopeptide structure.
-
Optimization: If resolution is low, decrease temperature to 15°C. Teicoplanin separations are often enthalpy-driven and improve at lower temperatures.
Part 4: Mechanism of Action Visualization
Understanding why the separation works is crucial for troubleshooting.
Figure 2: Mechanistic differences. Method A relies on suppressing ionization to fit the groove; Method B exploits the ionization for binding.
Part 5: Troubleshooting & Expert Insights
Issue 1: Peak Tailing (The "Shark Fin" Peak)
-
Cause: Unwanted interaction between the piperazine nitrogen and residual silanols on the silica surface.
-
Fix (Method A): Increase DEA concentration to 0.2%.
-
Fix (Method B): Increase buffer concentration to 50mM NH₄OAc.
Issue 2: Elution Order Reversal
-
Insight: Changing from Methanol to Acetonitrile on Polysaccharide columns can often reverse the elution order (
becomes ). This is a powerful tool if your impurity is eluting on the tail of the main peak.
Issue 3: Sample Solubility
-
If the sample precipitates in the mobile phase (common with zwitterions in high ACN), switch to Method B (CHIROBIOTIC T) immediately. The aqueous component ensures solubility and prevents column clogging.
References
-
BenchChem. (2025).[5] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from
-
Journal of Chromatographic Science. (2019). Chirobiotic V Versus Chiralpak ID for the Enantioselective Chromatographic Separation of Chloroquine. Retrieved from
-
Phenomenex. (2023).[6] Chiral HPLC Separations: Guidebook for Column Selection and Method Development. Retrieved from
-
MDPI. (2018). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Retrieved from
-
Sigma-Aldrich (Astec). Astec CHIROBIOTIC™ T Chiral HPLC Columns Product Guide. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes | MDPI [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
